2-(4-nitro-1H-pyrazol-1-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPWNPMESFLXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962216 | |
| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42027-81-6 | |
| Record name | 1-hydroxyethyl-4-nitropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
This technical guide provides a comprehensive overview of the synthesis pathway for 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the nitration of pyrazole to yield 4-nitropyrazole, followed by the N-alkylation of the intermediate with 2-bromoethanol.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the regioselective nitration of pyrazole to form 4-nitropyrazole. The subsequent step is the N-alkylation of the 4-nitropyrazole with 2-bromoethanol to introduce the hydroxyethyl group at the N1 position of the pyrazole ring.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
The initial step is the nitration of pyrazole. A highly efficient one-pot, two-step method has been reported, providing a high yield of the desired 4-nitropyrazole intermediate.[1]
Experimental Protocol
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO3)
-
Ice
Procedure: [1]
-
To a four-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (2.1 equivalents) and pyrazole (1.0 equivalent) at room temperature.
-
Stir the mixture for 30 minutes at room temperature to form pyrazole sulfate.
-
In a separate flask, prepare nitrosulfuric acid by slowly adding fuming nitric acid (1.5 equivalents) to fuming sulfuric acid (3.0 equivalents) in an ice-water bath, maintaining the temperature between 0 and 10°C.
-
Slowly add the prepared nitrosulfuric acid to the pyrazole sulfate solution in an ice-water bath.
-
After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Pour the reaction mixture into ice water, which will cause the precipitation of a white solid.
-
Collect the solid by filtration, wash with ice water, and dry under a vacuum to yield 4-nitropyrazole.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Melting Point | 163-165°C | [2] |
Characterization Data for 4-Nitro-1H-pyrazole
-
FT-IR (KBr, cm⁻¹): 3186 (N-H), 1526 and 1353 (NO₂)[2]
-
¹H NMR (DMSO-d₆, δ): 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H)[2]
-
EI-MS (m/z): 113 (M⁺)[2]
Step 2: Synthesis of this compound
The second step involves the N-alkylation of 4-nitropyrazole with 2-bromoethanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.[3][4]
References
An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Properties and Data
This compound, with the CAS number 42027-81-6, is a nitro-substituted pyrazole derivative.[1][2] Its fundamental chemical and physical properties are summarized below. While specific experimental data for some properties of this particular compound are not widely published, estimations and comparisons can be drawn from related structures.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₅H₇N₃O₃ | [2] |
| Molecular Weight | 157.13 g/mol | [1] |
| CAS Number | 42027-81-6 | [2] |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in polar organic solvents. | Inferred from related compounds |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | - Pyrazole ring protons: δ 8.0-9.0 ppm (singlets).- Methylene protons (-CH₂-N): δ 4.2-4.5 ppm (triplet).- Methylene protons (-CH₂-OH): δ 3.8-4.1 ppm (triplet).- Hydroxyl proton (-OH): Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Pyrazole ring carbons: δ 120-150 ppm.- Carbon bearing the nitro group (C-NO₂): Shifted downfield.- Methylene carbons (-CH₂-): δ 50-70 ppm. |
| IR Spectroscopy | - O-H stretch: Broad band around 3200-3600 cm⁻¹.- C-H stretch (aromatic): ~3100 cm⁻¹.- C-H stretch (aliphatic): 2850-3000 cm⁻¹.- N-O stretch (nitro group): Strong asymmetric and symmetric bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- C=N and C=C stretch (pyrazole ring): ~1400-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 157. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of 4-nitropyrazole. A common and effective method involves the reaction of 4-nitropyrazole with a suitable 2-haloethanol, such as 2-bromoethanol, in the presence of a base.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the N-alkylation of nitropyrazoles.[3]
Materials:
-
4-Nitropyrazole
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitropyrazole (1 equivalent) in acetonitrile or DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily influenced by the pyrazole ring, the nitro group, and the hydroxyl group.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing nitro group will deactivate the ring towards such reactions.
-
Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a pathway to a variety of other pyrazole derivatives.
-
Hydroxyl Group: The primary alcohol functional group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the broader class of pyrazole and nitropyrazole derivatives is known for a wide range of pharmacological properties. These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6][7][8][9] The presence of the nitro group can be crucial for certain biological activities. For instance, nitroimidazoles are a known class of antibiotics.
The potential mechanisms of action for nitropyrazole derivatives are diverse and depend on the specific molecular structure and the biological target. Some pyrazole-containing drugs are known to act as enzyme inhibitors or receptor antagonists. For example, some pyrazolyl-nitroimidazole derivatives have been evaluated as potential EGFR/HER-2 kinase inhibitors in cancer therapy.[10]
Diagram 2: Potential Drug Development Pathway
Caption: A conceptual pathway for the development of drugs based on the this compound scaffold.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for further functionalization and exploration in medicinal chemistry. While specific biological data for this compound is currently limited, the well-established and diverse pharmacological activities of the nitropyrazole scaffold make it a promising candidate for future research and drug discovery efforts. This guide provides a foundational understanding of its chemical properties and a practical protocol for its synthesis, serving as a valuable resource for researchers in the field.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)ethanol (CAS Number: 42027-81-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a nitro-substituted heterocyclic compound belonging to the pyrazole class. While specific research on this particular molecule is limited, this document consolidates available information and provides inferred knowledge based on analogous compounds. This guide covers the compound's structure, physicochemical properties, a detailed potential synthesis protocol, and a discussion of its prospective biological activities, drawing parallels with other well-studied pyrazole derivatives. The information is presented to support further research and application development in medicinal chemistry and materials science.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a nitro group and a hydroxyethyl substituent to the pyrazole scaffold, as seen in this compound, can significantly influence its chemical reactivity, physicochemical properties, and biological interactions. This guide aims to provide a detailed technical resource for researchers interested in this specific molecule.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and includes predicted values for other key parameters based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 42027-81-6 | [1] |
| Molecular Formula | C₅H₇N₃O₃ | [1] |
| Molecular Weight | 157.13 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow solid or oil | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | - |
| pKa | Not available | - |
| LogP | Predicted: ~0.5-1.5 | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a highly plausible synthetic route is the N-alkylation of 4-nitro-1H-pyrazole with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol. This method has been successfully employed for the synthesis of analogous N-hydroxyethyl nitropyrazoles.[2]
Proposed Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole
This protocol is based on established methods for the N-alkylation of pyrazoles.[2][3]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
4-nitro-1H-pyrazole
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF or ACN.
-
Deprotonation: To the stirred solution, add a suitable base. If using potassium carbonate, add 1.5-2.0 equivalents. If using sodium hydride (60% dispersion in mineral oil), carefully add 1.1 equivalents portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (if NaH was used). Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
4.1. ¹H NMR Spectroscopy
-
Pyrazole Ring Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of δ 7.5-8.5 ppm. The proton at the C5 position (adjacent to the N-substitution) and the proton at the C3 position will have distinct chemical shifts.
-
Hydroxyethyl Protons: Two triplets are expected for the methylene groups of the hydroxyethyl side chain. The methylene group attached to the pyrazole nitrogen (N-CH₂) would likely appear around δ 4.2-4.5 ppm, while the methylene group bearing the hydroxyl group (CH₂-OH) would be expected around δ 3.8-4.1 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (OH) is expected, with a chemical shift that can vary depending on the solvent and concentration.
4.2. ¹³C NMR Spectroscopy
-
Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C4) will be significantly deshielded.
-
Hydroxyethyl Carbons: Two signals are expected for the carbons of the hydroxyethyl group, likely in the range of δ 50-70 ppm.
4.3. Mass Spectrometry
-
Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 157.13 g/mol .
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and cleavage of the hydroxyethyl side chain.
4.4. Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Absorptions for aromatic and aliphatic C-H stretching.
-
N-O Stretch: Strong characteristic absorption bands for the nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=N and C=C Stretch: Absorptions characteristic of the pyrazole ring.
Potential Biological Activities
While no specific biological studies on this compound have been reported, the pyrazole scaffold is a well-established pharmacophore. The presence of the nitro group can further modulate biological activity. Based on studies of related compounds, the following activities can be postulated for further investigation.
5.1. Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR, and the disruption of microtubule formation.[4] The nitro group can enhance the electrophilicity of the molecule, potentially leading to interactions with biological nucleophiles in cancer cells.
5.2. Anti-inflammatory Activity
The pyrazole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme.[5] It is plausible that this compound could exhibit anti-inflammatory properties by targeting components of the inflammatory cascade.
5.3. Antimicrobial Activity
Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[6][7] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Potential Signaling Pathway Involvement (Hypothetical):
Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a potential mechanism of action for this compound, should it exhibit anticancer properties, could involve the inhibition of a key signaling pathway like the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Disclaimer: The biological activities and the signaling pathway diagram are speculative and based on the known activities of other pyrazole derivatives. Experimental validation is required to confirm any biological effects of this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in both medicinal chemistry and materials science. While specific data on this compound is sparse, this guide provides a foundational understanding of its properties and a clear path for its synthesis and characterization. The rich pharmacology of the pyrazole nucleus suggests that this compound could be a valuable subject for future biological screening and drug discovery efforts. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this and related molecules.
References
- 1. chemcd.com [chemcd.com]
- 2. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(4-nitro-1H-pyrazol-1-yl)ethanol
An Examination of a Heterocyclic Compound with Potential Research Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a summary of publicly available information regarding 2-(4-nitro-1H-pyrazol-1-yl)ethanol. A comprehensive literature search did not yield detailed experimental data, such as specific synthesis protocols, in-depth spectroscopic analysis, crystallographic data, or biological activity studies for this specific compound. The information presented herein is based on general knowledge of related chemical structures and should be used for informational purposes only.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1] The presence of a nitro group and a hydroxyethyl substituent on the pyrazole ring suggests that this molecule could be a valuable intermediate for the synthesis of more complex molecules and may possess unique chemical and biological characteristics.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42027-81-6 | Alchem Pharmtech |
| Molecular Formula | C₅H₇N₃O₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 157.13 g/mol | Santa Cruz Biotechnology[2] |
Synthesis and Characterization
Postulated Synthesis Workflow
The synthesis of this compound could potentially be achieved through the N-alkylation of 4-nitropyrazole with a suitable two-carbon synthon bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.
References
Spectroscopic Profile of 2-(4-nitro-1H-pyrazol-1-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol (CAS No. 42027-81-6). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with spectral data of analogous compounds. The guide also includes generalized experimental protocols for acquiring such spectra.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | s | 1H | H-5 (pyrazole ring) |
| ~8.0 | s | 1H | H-3 (pyrazole ring) |
| ~4.4 | t | 2H | N-CH₂ |
| ~3.9 | t | 2H | CH₂-OH |
| ~2.5 | br s | 1H | OH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-4 (pyrazole ring, attached to NO₂) |
| ~138 | C-5 (pyrazole ring) |
| ~125 | C-3 (pyrazole ring) |
| ~60 | N-CH₂ |
| ~55 | CH₂-OH |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (aromatic/pyrazole) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1550 and ~1350 | Strong | N-O stretch (asymmetric and symmetric, nitro group) |
| ~1500 | Medium | C=N stretch (pyrazole ring) |
| ~1050 | Strong | C-O stretch (alcohol) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 157.05 | [M]⁺, Molecular ion |
| 127.04 | [M - CH₂O]⁺ |
| 111.04 | [M - NO₂]⁺ |
| 96.04 | [M - CH₂CH₂OH]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[1]
-
Sample Introduction: Introduce the sample solution into the mass spectrometer. For a volatile and thermally stable compound, direct insertion or injection into an electron ionization (EI) source is common.
-
Data Acquisition:
-
The sample is vaporized and then ionized in the ion source.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a new chemical entity.
Caption: General workflow for compound synthesis and spectroscopic analysis.
References
The Nitro-Substituted Pyrazole Scaffold: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group (-NO2) to the pyrazole ring can significantly modulate the molecule's physicochemical properties and biological activity. The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets, leading to potent inhibitory effects. This technical guide provides an in-depth overview of the biological activities of nitro-substituted pyrazoles, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity of Nitro-Substituted Pyrazoles
Nitro-substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in cell cycle regulation and signal transduction.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected nitro-substituted pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolyl-nitroimidazole derivative 5c | EGFR tyrosine kinase | 0.26 | [1] |
| HER-2 tyrosine kinase | 0.51 | [1] | |
| Pyrazole-based Aurora A kinase inhibitor (Compound 6) | HCT116 (Colon) | 0.39 | |
| MCF7 (Breast) | 0.46 | [2] | |
| Aurora A kinase | 0.16 | [2] | |
| 1-(2-pyridinyl)-4-(3-nitrophenyl)-1H-pyrazole-3,5-diamine (Compound 5) | CDK2 | 0.56 | [3] |
| HepG2 (Liver) | 13.14 | [3] | |
| MCF-7 (Breast) | 8.03 | [3] | |
| N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide (Compound 19) | 60 human tumor cell lines (mean) | 3.79 (GI50) | [4] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 17a, R = 4-NO2C6H4) | A549 (Lung) | 4.47 ± 0.3 (µg/mL) | [5] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 17b, R = 4-NO2C6H4) | A549 (Lung) | 3.46 ± 0.6 (µg/mL) | [5] |
| HepG2 (Liver) | 4.67 ± 0.9 (µg/mL) | [5] | |
| Pyrazolyl-nitroimidazole derivatives | MCF-7, Hela, HepG2, B16-F10 | 0.13 - 128.06 |
Key Signaling Pathways in Cancer Targeted by Nitro-Substituted Pyrazoles
Nitro-substituted pyrazoles have been shown to inhibit several critical signaling pathways implicated in cancer progression.
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[6] Inhibition of Aurora kinases by nitro-substituted pyrazoles can lead to mitotic arrest and apoptosis in cancer cells.
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers of cell proliferation and survival in many cancers.[7][8] Certain pyrazolyl-nitroimidazole derivatives have demonstrated potent inhibition of these receptor tyrosine kinases.[1]
Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the nitro-substituted pyrazole compound and a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Biochemical assays are employed to determine the direct inhibitory effect of compounds on kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[12]
Protocol:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, substrate solution (e.g., Kemptide), and serial dilutions of the nitro-substituted pyrazole inhibitor.[13]
-
Kinase Reaction: In a 96-well plate, combine the kinase buffer, substrate/ATP mix, and the test inhibitor or a positive control inhibitor (e.g., Staurosporine). Initiate the reaction by adding the Aurora kinase enzyme.[12]
-
Incubation: Incubate the reaction mixture at 30°C for 45-60 minutes.[14][15]
-
Signal Detection:
-
Luminescence Reading: Measure the luminescence using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity of Nitro-Substituted Pyrazoles
Nitro-substituted pyrazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi. The nitro group is often crucial for their antimicrobial efficacy.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected nitro-substituted pyrazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 | [3][16] |
| (E)-2-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 3) | Escherichia coli | 0.25 | [3][16] |
| 2-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2) | Aspergillus niger | 1 | [3][16] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a) | Antibacterial | 62.5–125 | [3] |
| Antifungal | 2.9–7.8 | [3] | |
| Naphthyl-substituted pyrazole-derived hydrazone (Compound 6) | Gram-positive strains & A. baumannii | 0.78–1.56 | [17] |
| Quinoline-substituted pyrazole derivative (Compound 19) | S. aureus, S. epidermidis, B. subtilis | 0.12–0.98 | [17] |
Experimental Protocol for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][18][19]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the nitro-substituted pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[19]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[19]
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]
Enzyme Inhibition by Nitro-Substituted Pyrazoles
Beyond their anticancer and antimicrobial activities, nitro-substituted pyrazoles have been investigated as inhibitors of various enzymes, highlighting their potential for treating a broader range of diseases.
p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory response, particularly in neutrophils.[11][19] Inhibition of p38 MAPK can modulate inflammatory signaling.
Synthesis of Nitro-Substituted Pyrazoles
The synthesis of nitro-substituted pyrazoles can be achieved through various methods, primarily involving the nitration of a pre-formed pyrazole ring or the cyclocondensation of a nitro-containing precursor.
General Synthetic Protocols
A common method for introducing a nitro group onto the pyrazole ring is through electrophilic nitration.
Example: Synthesis of 4-Nitropyrazole [5]
-
Step 1: Formation of Pyrazole Sulfate: To a flask containing concentrated sulfuric acid, slowly add pyrazole while stirring at room temperature. Stir the mixture for 30 minutes.
-
Step 2: Nitration: Cool the reaction mixture in an ice-water bath and slowly add a mixture of fuming nitric acid and fuming sulfuric acid. After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with ice water, and dry to obtain 4-nitropyrazole.
Example: Synthesis of 3,5-Dimethyl-4-nitropyrazole [18]
-
Reaction Setup: Dissolve 3,5-dimethyl-4-iodopyrazole in tetrahydrofuran (THF).
-
Catalyst and Nitrating Agent: Add a Faujasite catalyst to the solution, followed by the slow addition of concentrated nitric acid.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up: Filter to recover the catalyst. Extract the filtrate with dichloromethane and remove the solvent under vacuum to yield 3,5-dimethyl-4-nitropyrazole.
Nitro-substituted pyrazoles can also be synthesized by the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent, where one of the starting materials contains a nitro group.
Example: Synthesis of N1-substituted-4-nitropyrazole-5-carboxylates [20]
-
Preparation of the Nitro-enamine: React 1-(dimethylamino)-2-nitroethylene with ethyl 2-chloro-2-oxoacetate in the presence of pyridine to form crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate.
-
Cyclocondensation: React the crude nitro-enamine with a substituted hydrazine in pyridine at room temperature.
-
Work-up: Concentrate the reaction mixture, dilute with ethyl acetate and water, and adjust the pH to 4 with HCl. The product can be isolated by filtration and/or extraction.
Conclusion
Nitro-substituted pyrazoles represent a versatile and potent class of biologically active compounds with significant potential in drug discovery and development. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The synthetic accessibility of the pyrazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of novel nitro-substituted pyrazole-based therapeutics. Future research should focus on elucidating the precise molecular mechanisms of action, exploring a wider range of biological targets, and advancing promising lead compounds through preclinical and clinical development.
References
- 1. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The role of p38 MAPK in neutrophil functions: single cell chemotaxis and surface marker expression - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils [jci.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 19. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Potential Therapeutic Targets of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic applications of the novel compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol. Direct biological studies on this specific molecule are not yet available in the public domain. However, by examining the activities of structurally related compounds containing the 4-nitro-1H-pyrazol-1-yl moiety and the broader class of pyrazole derivatives, we can infer potential therapeutic targets and mechanisms of action. This document synthesizes existing research on related compounds to provide a forward-looking perspective on the potential of this compound in drug discovery, with a focus on oncology and inflammatory diseases.
Introduction to this compound and the Pyrazole Scaffold
This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole ring is a versatile scaffold in medicinal chemistry, known to be a constituent of numerous biologically active compounds. While direct experimental data for this compound is currently lacking, the 4-nitro-1H-pyrazol-1-yl functional group has been incorporated into molecules designed as kinase inhibitors. This suggests that this compound may also exhibit activity against similar targets. The broader family of pyrazole derivatives has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic activities.
Potential Therapeutic Targets
Based on the analysis of structurally similar compounds, two primary kinase targets emerge as strong potential candidates for this compound: Colony-Stimulating Factor 1 Receptor (CSF1R) and Extracellular signal-Regulated Kinase 5 (ERK5).
Colony-Stimulating Factor 1 Receptor (CSF1R)
CSF1R is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages. Dysregulation of the CSF1R signaling pathway is implicated in various inflammatory diseases and cancers. A recent study on prodrugs for colon-restricted delivery of CSF1R inhibitors utilized 4-(4-nitro-1H-pyrazol-1-yl)cyclohexanone as a key intermediate in the synthesis of potent inhibitors[1]. This suggests that the 4-nitro-1H-pyrazol-1-yl moiety is compatible with the active site of CSF1R and may contribute to the inhibitory activity.
Extracellular signal-Regulated Kinase 5 (ERK5)
ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation, differentiation, and survival. The ERK5 signaling pathway has been identified as a therapeutic target in cancer. Research focused on the parallel optimization of potency and pharmacokinetics of ERK5 kinase domain inhibitors has described the synthesis of tert-butyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate as part of their drug discovery effort[2][3]. The inclusion of the 4-nitropyrazole group in these synthetic schemes points to its potential role in binding to the ERK5 kinase domain.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes the activity of a related pyrazole compound to provide context for potential potency.
| Compound Class | Target | IC50 (µM) | Biological Activity | Reference |
| Pyrazoline Derivative (Compound 2g) | Lipoxygenase | 80 | Anti-inflammatory | [4][5] |
Experimental Protocols for Key Experiments
While no protocols directly utilize this compound, the following methodologies for assessing the activity of related pyrazole compounds can be adapted for its future investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a target kinase, such as CSF1R or ERK5.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CSF1R, ERK5)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
This in vivo protocol is a standard method for evaluating the anti-inflammatory effects of a test compound.
-
Animals:
-
Male Wistar rats or Swiss albino mice.
-
-
Reagents and Materials:
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, Diclofenac sodium)
-
1% Carrageenan solution in saline
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound, vehicle, or standard drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways that could be targeted by this compound and a general workflow for its investigation.
Caption: Potential inhibition of the CSF1R signaling pathway.
Caption: Potential inhibition of the ERK5 signaling pathway.
Caption: A general workflow for drug discovery.
Conclusion and Future Directions
While direct biological data for this compound is not yet available, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a kinase inhibitor, particularly targeting CSF1R and ERK5. Its therapeutic potential may therefore lie in the treatment of cancers and inflammatory conditions where these kinases are implicated.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases, including CSF1R and ERK5. Positive hits should be followed by cell-based assays to determine its effect on cancer cell proliferation and inflammatory pathways. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic efficacy and safety profile. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for initiating such investigations. The versatility of the pyrazole scaffold suggests that with further derivatization and optimization, this compound could serve as a valuable lead compound in the development of novel therapeutics.
References
- 1. Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Derivatives of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol: Current Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the current scientific landscape surrounding the derivatives of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide array of biological activities. The parent compound, this compound, with its nitro-substituted pyrazole ring and a reactive hydroxyl group, presents a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. This document aims to consolidate the available information on the synthesis, chemical properties, and biological evaluation of these derivatives, tailored for professionals in drug discovery and development.
Despite a thorough review of scientific literature and patent databases, it is important to note that specific research on the synthesis and biological activity of ester and ether derivatives of this compound is limited. Therefore, this guide will focus on providing a foundational understanding based on the known reactivity of the parent compound and general synthetic methodologies applicable to its derivatization.
Core Compound: this compound
The foundational molecule for the derivatives discussed herein is this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
| CAS Number | 42027-81-6 |
The presence of the hydroxyl group offers a prime site for chemical modification, such as esterification and etherification, to modulate the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. Such modifications are a cornerstone of medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.
Synthetic Pathways for Derivatization
Esterification
The synthesis of ester derivatives from this compound can be achieved through several established methods. The choice of method will depend on the specific carboxylic acid to be used and the desired scale of the reaction.
Workflow for Ester Synthesis:
Figure 1: General workflow for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethyl esters.
Experimental Protocol: General Fischer Esterification
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1-1.5 equivalents) in a suitable solvent such as toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). For reactions sensitive to high temperatures, the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent at room temperature is a viable alternative.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Etherification
The synthesis of ether derivatives can be accomplished via methods such as the Williamson ether synthesis. This method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Workflow for Ether Synthesis:
Figure 2: General workflow for the Williamson ether synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethyl ethers.
Experimental Protocol: General Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend a strong base like sodium hydride (1.1 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the suspension in an ice bath.
-
Alcohol Addition: Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the cooled suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Work-up: After the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ether can be purified by column chromatography.
Biological Activities of Pyrazole Derivatives: A General Overview
While specific biological data for derivatives of this compound is not available, the broader class of pyrazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. This suggests that the derivatives of the core compound of interest could be promising candidates for various therapeutic areas.
Table 2: Reported Biological Activities of Various Pyrazole Derivatives
| Biological Activity | Description |
| Antimicrobial | Many pyrazole derivatives have demonstrated activity against a spectrum of bacteria and fungi. |
| Anticancer | Certain pyrazole-containing molecules have shown cytotoxic effects against various cancer cell lines and some have been developed as targeted cancer therapies. |
| Anti-inflammatory | The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in this therapeutic area. |
| Analgesic | Some pyrazole derivatives have been reported to possess pain-relieving properties. |
| Anticonvulsant | The pyrazole nucleus has been explored for the development of agents to treat seizures. |
Signaling Pathways Implicated in the Action of Pyrazole Derivatives (General):
The diverse biological effects of pyrazole derivatives are a result of their interaction with various cellular targets and signaling pathways.
Figure 3: Simplified representation of potential signaling pathways modulated by pyrazole derivatives in inflammation and cancer.
Future Directions and Conclusion
The lack of specific data on the derivatives of this compound highlights a significant research gap and an opportunity for novel drug discovery. The synthetic accessibility of ester and ether derivatives, coupled with the known diverse biological activities of the pyrazole scaffold, warrants further investigation into this specific chemical space.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of ester and ether derivatives of this compound.
-
Biological Screening: Comprehensive screening of these novel compounds for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways through which the active derivatives exert their biological effects.
An In-depth Technical Guide on the Solubility and Stability of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility and stability of the compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol. As of the date of this publication, specific experimental data for this compound is not publicly available. The protocols and data tables presented herein are standardized templates intended to guide researchers in their own investigations.
Introduction
This compound is a nitro-substituted pyrazole derivative. The presence of the nitro group and the pyrazole ring suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for any research and development activities. This guide outlines the standard experimental protocols for characterizing these critical attributes.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₃ | N/A |
| Molecular Weight | 157.13 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not determined | N/A |
| pKa | Not determined | N/A |
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following sections describe the protocols for determining the solubility of this compound in various solvents.
Predicted Solubility
Based on the general characteristics of related compounds like 4-nitro-1H-pyrazole, this compound is anticipated to have limited solubility in aqueous solutions and greater solubility in organic solvents.
Experimental Protocol for Equilibrium Solubility Determination
A standard shake-flask method is recommended for determining the equilibrium solubility.
Objective: To determine the concentration of this compound in a saturated solution in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
Data Presentation: Solubility
The results of the solubility studies should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
| 0.1 N HCl | 25 | Data to be determined | Data to be determined |
| 0.1 N NaOH | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
Visualization of Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Profile
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.
Experimental Protocol:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at an elevated temperature (e.g., 60 °C) for a defined period.
-
Neutral Hydrolysis: Reflux a solution of the compound in water at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4] A dark control should be run in parallel.
Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Data Presentation: Forced Degradation
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants |
| 0.1 N HCl (60 °C) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH (60 °C) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |
| Water (80 °C) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ (RT) | 2, 4, 8, 24 | Data to be determined | Data to be determined | Data to be determined |
| Thermal (80 °C) | 24, 48, 72 | Data to be determined | Data to be determined | Data to be determined |
| Photostability | 1.2M lux hrs | Data to be determined | Data to be determined | Data to be determined |
Long-Term Stability Studies (ICH Guidelines)
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.
Experimental Protocol:
-
Store samples of this compound under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[5]
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[6]
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Data Presentation: Long-Term Stability
Storage Condition: 25 °C / 60% RH
| Time (months) | Appearance | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| 0 | Data to be determined | Data to be determined | Data to be determined |
| 3 | Data to be determined | Data to be determined | Data to be determined |
| 6 | Data to be determined | Data to be determined | Data to be determined |
| 12 | Data to be determined | Data to be determined | Data to be determined |
| 24 | Data to be determined | Data to be determined | Data to be determined |
Storage Condition: 40 °C / 75% RH
| Time (months) | Appearance | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| 0 | Data to be determined | Data to be determined | Data to be determined |
| 3 | Data to be determined | Data to be determined | Data to be determined |
| 6 | Data to be determined | Data to be determined | Data to be determined |
Visualization of Stability Testing Workflow
Caption: Workflow for stability assessment.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these standardized protocols will yield crucial data for the advancement of research and development involving this compound. The provided templates for data presentation and workflow visualizations are intended to ensure a systematic and compliant approach to these essential studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. database.ich.org [database.ich.org]
An In-depth Review of 2-(4-nitro-1H-pyrazol-1-yl)ethanol: Current Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-nitro-1H-pyrazol-1-yl)ethanol, a pyrazole derivative, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and reported biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing existing data, outlining experimental protocols, and identifying areas for future investigation.
Introduction
Pyrazole and its derivatives are well-established scaffolds in the development of therapeutic agents, exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The introduction of a nitro group and a hydroxyethyl chain to the pyrazole ring, as in this compound, can significantly influence its electronic and steric properties, thereby modulating its biological activity. Despite the potential of this compound, a comprehensive review of its specific characteristics and biological profile is currently lacking in the scientific literature. This guide aims to fill that gap by consolidating the available information.
Chemical Synthesis and Characterization
The synthesis of this compound typically involves the N-alkylation of 4-nitropyrazole with a suitable two-carbon electrophile.
General Synthesis Workflow
The logical workflow for the synthesis and characterization of this compound is depicted below.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis of this compound
To date, a detailed, peer-reviewed experimental protocol for the synthesis of this compound has not been found in the public domain. The following is a generalized procedure based on the synthesis of similar N-alkylated pyrazole derivatives.
Materials:
-
4-Nitropyrazole
-
2-Bromoethanol or 2-Chloroethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitropyrazole in anhydrous DMF (or ethanol), add a base (e.g., K₂CO₃ or NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (or 2-chloroethanol) dropwise to the reaction mixture.
-
The reaction is then heated to a temperature between 60-80 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Physicochemical and Spectroscopic Data
No specific, experimentally determined quantitative data for this compound has been identified in the reviewed literature. The following table is a placeholder for such data, which would be critical for the definitive identification and characterization of the compound.
| Property | Data |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| ¹H NMR (ppm) | Data not available |
| ¹³C NMR (ppm) | Data not available |
| IR (cm⁻¹) | Data not available |
| Mass Spec (m/z) | Data not available |
Biological Activities
While the broader class of pyrazole derivatives has been extensively studied for various biological activities, specific data for this compound is not available in the current literature. The following sections outline potential areas of investigation based on the activities of structurally related compounds.
Potential Antimicrobial Activity
Many pyrazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the nitro group, a known pharmacophore in antimicrobial agents, suggests that this compound could be a candidate for antimicrobial screening.
Potential Anticancer Activity
The pyrazole scaffold is present in several approved anticancer drugs. The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
Potential Anti-inflammatory Activity
Certain pyrazole derivatives are known to act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). Future studies could explore the anti-inflammatory effects of this compound.
Signaling Pathways and Mechanisms of Action
As no biological activity has been definitively reported for this compound, there is no information on the signaling pathways it may modulate. The diagram below represents a hypothetical workflow for elucidating the mechanism of action, should the compound exhibit biological activity in future studies.
Caption: A proposed experimental workflow for investigating the mechanism of action of this compound.
Conclusion and Future Perspectives
This compound remains a sparsely investigated compound within the vast family of pyrazole derivatives. While its structural features suggest potential for interesting biological activities, there is a clear and significant gap in the scientific literature regarding its synthesis, characterization, and pharmacological evaluation.
Future research efforts should prioritize the following:
-
Development and publication of a detailed and reproducible synthetic protocol.
-
Thorough physicochemical and spectroscopic characterization to establish a reference standard.
-
Comprehensive screening for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
-
If biological activity is identified, subsequent studies should focus on elucidating the mechanism of action and identifying molecular targets.
This technical guide highlights the current void in our understanding of this compound and underscores the opportunities for novel research in this area. The systematic investigation of this and similar under-explored pyrazole derivatives could lead to the discovery of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis and Characterization of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a nitro-substituted pyrazole derivative. Pyrazole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as energetic materials.[1][2][3][4][5] This document outlines the N-alkylation of 4-nitropyrazole as a straightforward and effective method for the preparation of the title compound.
Overview and Potential Applications
This compound is a functionalized nitropyrazole that can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of both a nitro group and a hydroxyl functionality allows for a range of subsequent chemical modifications. While specific applications for this particular molecule are not extensively documented in publicly available literature, the broader class of nitropyrazole derivatives has been investigated for various purposes, including:
-
Energetic Materials: Nitropyrazoles are known for their high energy content and are used in the development of explosives and propellants.[6][7]
-
Pharmaceutical Intermediates: The pyrazole scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. The functional groups on this compound could be modified to explore potential therapeutic applications.
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, making these compounds useful in the development of coordination complexes.
Synthesis of this compound
The recommended synthetic route for this compound is the N-alkylation of 4-nitropyrazole with a suitable 2-haloethanol, such as 2-bromoethanol. This reaction proceeds by deprotonation of the pyrazole ring with a base, followed by nucleophilic attack on the electrophilic carbon of the haloethanol.
A recently reported method for the synthesis of this compound involves the reaction of 4-nitropyrazole with 2-bromoethanol using potassium carbonate as the base.[1]
Experimental Protocol
Materials:
-
4-Nitropyrazole
-
2-Bromoethanol
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 2-bromoethanol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇N₃O₃ | [8] |
| Molecular Weight | 157.13 g/mol | [8] |
| CAS Number | 42027-81-6 | [7] |
Note: Specific yield and melting point data for this exact protocol were not available in the cited literature. These should be determined experimentally.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons, the methylene protons of the ethyl chain, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the pyrazole ring and the ethyl group.
For similar N-alkylated pyrazoles, characteristic chemical shifts have been reported.[2]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands typically around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
-
C=N and C=C stretch: Bands in the 1400-1600 cm⁻¹ region associated with the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 157.13 g/mol .
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
As the primary focus of this document is the synthesis and characterization of a chemical compound, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram can illustrate the potential for further functionalization of the synthesized molecule.
Caption: Potential functionalization pathways for the title compound.
References
- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. cir-safety.org [cir-safety.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-hydroxyethyl-4-nitropyrazole - CAS:42027-81-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. scbt.com [scbt.com]
Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nitration of pyrazole to yield 4-nitropyrazole, followed by N-alkylation with 2-bromoethanol. This protocol includes reaction conditions, purification methods, and characterization data to ensure reproducible results.
Experimental Overview
The synthesis of this compound is achieved through a two-step synthetic route. The first step involves the regioselective nitration of pyrazole to form the key intermediate, 4-nitropyrazole. The subsequent step is the N-alkylation of 4-nitropyrazole with 2-bromoethanol under basic conditions to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product | Molar Ratio of Reactants | Solvent | Temperature | Time | Yield |
| 1 | Pyrazole, Fuming Nitric Acid, Fuming Sulfuric Acid, Concentrated Sulfuric Acid | 4-Nitropyrazole | 1 : 1.5 : 3 : 2.1 | - | 50 °C | 1.5 h | 85% |
| 2 | 4-Nitropyrazole, 2-Bromoethanol, Sodium Hydride | This compound | 1 : 1.5 : 1.5 | N,N-Dimethylformamide (DMF) | 0 - 65 °C | 72 h | ~64% |
Note: The yield for Step 2 is an approximation based on a similar reaction with 4-iodopyrazole and may vary.
Experimental Protocols
Step 1: Synthesis of 4-Nitropyrazole
This protocol is adapted from an optimized one-pot, two-step method for the direct nitration of pyrazole.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20%)
-
Ice
-
Toluene for recrystallization
Procedure:
-
In a reaction vessel, carefully add pyrazole to concentrated sulfuric acid in the specified molar ratio.
-
To this mixture, add a pre-mixed nitrating solution of fuming nitric acid and fuming sulfuric acid.
-
Maintain the reaction temperature at 50°C and stir for 1.5 hours.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude 4-nitropyrazole by recrystallization from toluene to obtain a white solid.[1]
Step 2: Synthesis of this compound
This protocol is based on the N-alkylation of 4-halopyrazoles.
Materials:
-
4-Nitropyrazole
-
2-Bromoethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Sodium Chloride Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 4-nitropyrazole in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution and stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add 2-bromoethanol dropwise.
-
Allow the reaction to warm to room temperature and then heat to 65°C, stirring for up to 72 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and quench by the slow addition of saturated sodium chloride solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with water and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane as the eluent to afford this compound.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity. Representative spectral data for the final product are provided below.
| Analysis | Data |
| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the pyrazole ring protons and the protons of the ethanol substituent. The pyrazole protons would appear as singlets in the aromatic region, while the methylene groups of the ethanol chain would appear as triplets. |
| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring and the ethanol side chain. |
| Mass Spec | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (157.13 g/mol ). |
Note: Specific chemical shifts and fragmentation patterns should be determined experimentally and compared with literature values if available.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of two distinct chemical transformations. This can be visualized as a straightforward pathway from starting materials to the final product.
References
Application Notes and Protocols: 2-(4-nitro-1H-pyrazol-1-yl)ethanol as a Potential Enzyme Inhibitor
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. Currently, there is limited publicly available data on the specific enzyme inhibitory properties of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. The information provided is extrapolated from the known activities of similar pyrazole-based compounds.
Introduction
Pyrazole and its derivatives are a well-established class of compounds known to be potent inhibitors of alcohol dehydrogenase (ADH), a key enzyme in alcohol metabolism. The inhibitory mechanism often involves the formation of a ternary complex with the enzyme and its cofactor, nicotinamide adenine dinucleotide (NAD+). The nitro-substitution on the pyrazole ring, as seen in 4-nitropyrazole, has been shown to influence inhibitory potency. This document outlines potential applications and detailed experimental protocols for investigating this compound as a putative inhibitor of alcohol dehydrogenase.
Potential Applications
-
Biochemical Research: Probing the active site and mechanism of alcohol dehydrogenase.
-
Drug Development: As a lead compound for the development of drugs to treat alcohol abuse and for methanol poisoning by inhibiting the formation of toxic metabolites.
-
Toxicology Studies: Investigating the role of ADH in the metabolism of various xenobiotics.
Data Presentation
Based on studies of related compounds, the inhibitory activity of this compound against alcohol dehydrogenase could be characterized by the following parameters. The table below is a template for presenting experimentally determined quantitative data.
| Compound | Target Enzyme | Inhibition Type | Kᵢ (µM)[1] | IC₅₀ (µM) |
| This compound | Horse Liver ADH (HLADH) | Competitive (Ethanol) | TBD | TBD |
| This compound | Human Liver ADH (HLADH) | Competitive (Ethanol) | TBD | TBD |
| 4-Nitropyrazole | Rat Liver ADH (RLADH) | Competitive (Ethanol) | 30 | TBD |
| Pyrazole | Rat Liver ADH (RLADH) | Competitive (Ethanol) | 4.2 | TBD |
TBD: To Be Determined experimentally.
Signaling Pathway and Mechanism of Inhibition
Pyrazole derivatives typically act as competitive inhibitors of alcohol dehydrogenase with respect to the alcohol substrate. They are believed to bind to the enzyme-NAD+ complex, forming a stable ternary complex that prevents the binding and oxidation of the alcohol substrate.
Caption: Proposed inhibitory mechanism of this compound on ADH.
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay of Alcohol Dehydrogenase
This protocol describes the determination of the inhibitory effect of this compound on the activity of commercially available horse liver alcohol dehydrogenase (HLADH) by monitoring the reduction of NAD+ to NADH.
Materials:
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
This compound
-
Ethanol (Substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Sodium phosphate buffer (0.1 M, pH 8.8)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HLADH in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions.
-
Prepare stock solutions of NAD+ and ethanol in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NAD+ solution
-
Varying concentrations of this compound (or vehicle control)
-
HLADH solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 5 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the ethanol solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro ADH inhibition assay.
Protocol 2: Determination of Inhibition Type (Kᵢ)
This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the ADH assay as described in Protocol 1, but with varying concentrations of both the substrate (ethanol) and the inhibitor (this compound).
-
It is recommended to use at least five different substrate concentrations and five different inhibitor concentrations (including a zero-inhibitor control).
-
-
Data Acquisition and Analysis:
-
Measure the initial reaction velocities for all combinations of substrate and inhibitor concentrations.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk plot) or non-linear regression analysis of the Michaelis-Menten equation.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. The pattern of the lines will indicate the type of inhibition.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
-
Calculate the Kᵢ value from the plots or using appropriate enzyme kinetics software.
-
Caption: Workflow for determining the type and constant of inhibition.
Conclusion
The provided application notes and protocols offer a foundational framework for the investigation of this compound as a potential inhibitor of alcohol dehydrogenase. While the specific inhibitory characteristics of this compound remain to be experimentally determined, the methodologies outlined here, based on the known behavior of related pyrazole derivatives, provide a robust starting point for its characterization. Researchers and drug development professionals can utilize these protocols to elucidate the inhibitory profile of this compound and assess its potential for further development.
References
Application Notes and Protocols for the Quantification of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
These application notes provide detailed methodologies for the quantitative analysis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol in research and pharmaceutical development settings. The protocols are based on established analytical techniques for similar nitropyrazole and related heterocyclic compounds.
Method 1: High-Performance Liquid Chromatography (HPLC)
Application Note:
This protocol outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The method is designed to be selective and sensitive, allowing for the separation of the analyte from potential impurities and degradation products.[1][2][3] The use of a C18 column and a gradient elution with a UV detector is a common approach for the analysis of pyrazole derivatives.[4][5][6] This method is suitable for routine quality control, stability studies, and formulation analysis.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid (for mobile phase modification).
-
Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the nitro-aromatic chromophore)
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow for HPLC Analysis:
References
Application of 2-(4-nitro-1H-pyrazol-1-yl)ethanol in Medicinal Chemistry: An Overview of the Nitropyrazole Scaffold
Introduction
While specific research on the medicinal chemistry applications of 2-(4-nitro-1H-pyrazol-1-yl)ethanol is not extensively available in publicly accessible literature, the broader class of nitropyrazole derivatives represents a significant area of interest in drug discovery. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The introduction of a nitro group to this heterocyclic system can significantly influence its physicochemical properties and biological activity, often enhancing its potential as a therapeutic agent. This document provides an overview of the potential applications of the this compound scaffold based on the known activities of related nitropyrazole and pyrazole derivatives, along with representative experimental protocols.
Potential Therapeutic Applications
The pyrazole nucleus is a versatile building block for the synthesis of compounds with a wide array of pharmacological activities.[1][2] The presence of a nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Based on the activities of structurally related compounds, this compound and its derivatives could be explored for the following applications:
-
Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent anticancer properties. For instance, pyrazole-nitroimidazole derivatives have been synthesized and evaluated as EGFR/HER-2 kinase inhibitors, showing significant antiproliferative activity against various cancer cell lines.[3] The nitro group can be a key pharmacophore in this context.
-
Antimicrobial Activity: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[4][5] The nitro group is a well-known feature in several antimicrobial drugs, and its incorporation into the pyrazole scaffold could lead to the development of new anti-infective agents.
-
Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel pyrazole derivatives continues to be an active area of research.[6]
-
Antiviral Activity: Certain pyrazole-containing compounds have shown promise as antiviral agents. The structural versatility of the pyrazole scaffold allows for modifications to optimize interactions with viral targets.
Quantitative Data on Related Pyrazole Derivatives
To illustrate the potential potency of nitropyrazole-based compounds, the following table summarizes quantitative data for representative pyrazole derivatives with reported biological activities. It is important to note that this data is for structurally related compounds and not for this compound itself.
| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |
| Pyrazolyl-nitroimidazole Derivative (Compound 5c) | EGFR Kinase Inhibition | 0.26 µM | [3] |
| Pyrazolyl-nitroimidazole Derivative (Compound 5c) | HER-2 Kinase Inhibition | 0.51 µM | [3] |
| Thiazolyl Pyrazole Hybrid (Compound 181) | Antiproliferative (A549 cells) | 6.34 µM | [6] |
| Thiazolyl Pyrazole Hybrid (Compound 181) | Antiproliferative (MCF-7 cells) | 7.12 µM | [6] |
| Pyrazole Derivative | Anti-inflammatory (Protein denaturation) | 93.53 ± 1.37% inhibition | [6] |
Experimental Protocols
The following are representative, generalized protocols for the synthesis and biological evaluation of pyrazole derivatives. These can be adapted for the specific investigation of this compound.
Protocol 1: General Synthesis of N-substituted Pyrazoles
This protocol describes a general method for the synthesis of N-substituted pyrazoles, which can be adapted for the synthesis of this compound.
Materials:
-
4-nitropyrazole
-
2-bromoethanol or ethylene oxide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reaction vessel with a stirrer and reflux condenser
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of 4-nitropyrazole in the chosen anhydrous solvent, add the base portion-wise at room temperature.
-
Stir the mixture for 30 minutes to an hour to ensure the formation of the pyrazole anion.
-
Add 2-bromoethanol (or bubble ethylene oxide gas through the solution) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
A generalized workflow for the synthesis of N-substituted pyrazoles.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
A typical workflow for an in vitro antiproliferative MTT assay.
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR or HER-2.
Materials:
-
Recombinant kinase (e.g., EGFR, HER-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.
A diagram of a hypothetical signaling pathway targeted by a nitropyrazole inhibitor.
While direct experimental data on this compound is limited, the established biological activities of the broader pyrazole and nitropyrazole classes of compounds suggest its potential as a valuable scaffold in medicinal chemistry. Further research into its synthesis, derivatization, and biological evaluation is warranted to explore its therapeutic potential in areas such as oncology, infectious diseases, and inflammation. The provided protocols offer a starting point for researchers interested in investigating the properties of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(4-nitro-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2-(4-nitro-1H-pyrazol-1-yl)ethanol . Given the limited specific literature on this compound, the following applications are proposed based on the functional moieties present: the pyrazole ring, a known pharmacophore with diverse biological activities, and the nitro group, which can be indicative of certain bio-reductive or signaling properties.[1][2] These protocols will enable researchers to assess its cytotoxic, enzyme inhibitory, and signaling modulatory effects.
Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies potential cytotoxic effects. The Resazurin and MTT assays are robust methods for this initial screening.[3][4]
Application Note: Cell Viability Screening
The Resazurin (AlamarBlue®) assay is a fluorometric method that measures the metabolic activity of living cells.[5][6] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[3] This conversion is proportional to the number of viable cells.[5] This assay is a sensitive and non-toxic method to determine the half-maximal inhibitory concentration (IC50) of this compound on various cell lines.
Experimental Protocol: Resazurin Cell Viability Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin sodium salt (e.g., Sigma-Aldrich #R7017)
-
Dimethyl sulfoxide (DMSO), sterile
-
Opaque-walled 96-well plates
-
Microplate fluorometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete growth medium.
-
Seed 100 µL of cell suspension into each well of an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for 24, 48, or 72 hours.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL Resazurin solution in sterile PBS and filter-sterilize.[5]
-
After the treatment period, add 20 µL of the Resazurin solution to each well.[5]
-
Incubate for 1-4 hours at 37°C, protected from light.[5]
-
Measure fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
-
Data Analysis:
-
Subtract the fluorescence of the media-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 75.2 |
| 48 | 52.8 | |
| 72 | 35.1 | |
| A549 | 24 | > 100 |
| 48 | 89.4 | |
| 72 | 68.3 | |
| MCF-7 | 24 | 92.5 |
| 48 | 71.9 | |
| 72 | 49.6 |
Visualization: Cytotoxicity Assessment Workflow
Caption: Workflow for assessing compound cytotoxicity using the Resazurin assay.
Evaluation of Nitroreductase Activity
Nitroaromatic compounds can be substrates for nitroreductase enzymes, which are found in bacteria and some cancer cells under hypoxic conditions.[7] This makes them potential candidates for hypoxia-activated prodrugs.[2] An assay to determine if this compound is a substrate for nitroreductase is therefore highly relevant.
Application Note: Nitroreductase Substrate Potential
This protocol describes a luminometric assay to determine if this compound can be reduced by nitroreductase. The assay utilizes a luciferin-based substrate that, upon reduction by nitroreductase, releases luciferin, which is then quantified in a luciferase reaction.[7] A competing substrate format can be employed, where a decrease in the luminescent signal in the presence of this compound would indicate it is also a substrate for the enzyme.
Experimental Protocol: Luminometric Nitroreductase Competition Assay
Materials:
-
This compound
-
Nitroreductase enzyme (e.g., from E. coli)
-
Luminometric Nitroreductase Assay Kit (e.g., AAT Bioquest #12470 or Abcam #ab324120)[7]
-
NADH or NADPH
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare reagents as per the manufacturer's instructions for the luminometric nitroreductase assay kit.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create serial dilutions of the compound in the assay buffer provided in the kit.
-
-
Assay Reaction:
-
To each well of a white, opaque 96-well plate, add the components in the following order:
-
Assay buffer
-
Nitroreductase enzyme
-
NADH or NADPH
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the luciferin-based nitroreductase substrate from the kit.
-
-
Luminescence Detection:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Add the luciferase detection reagent as per the kit protocol.
-
Measure luminescence immediately using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of nitroreductase activity relative to the vehicle control.
-
A dose-dependent decrease in luminescence indicates that this compound is a competing substrate for nitroreductase.
-
Data Presentation: Hypothetical Nitroreductase Competition Data
| Concentration of this compound (µM) | Relative Luminescence Units (RLU) | % Inhibition |
| 0 (Vehicle Control) | 1,250,000 | 0 |
| 1 | 1,187,500 | 5 |
| 10 | 937,500 | 25 |
| 50 | 500,000 | 60 |
| 100 | 250,000 | 80 |
Investigation of Alcohol Dehydrogenase Inhibition
Pyrazole and its derivatives are classical inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for ethanol metabolism.[8][9] The presence of a pyrazole core in this compound suggests it may also possess ADH inhibitory activity.
Application Note: ADH Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of horse liver alcohol dehydrogenase (HLADH). The enzyme's activity is monitored by the reduction of NAD+ to NADH in the presence of ethanol, which results in an increase in absorbance at 340 nm. A decrease in the rate of this absorbance increase in the presence of the test compound indicates inhibition.
Experimental Protocol: In Vitro Alcohol Dehydrogenase Inhibition Assay
Materials:
-
This compound
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
Ethanol
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Sodium pyrophosphate buffer (pH 8.8)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium pyrophosphate buffer (pH 8.8).
-
Prepare a 20 mM NAD+ solution in the buffer.
-
Prepare a 1 M ethanol solution in the buffer.
-
Prepare a 1 mg/mL stock solution of HLADH in the buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions in the buffer.
-
-
Assay Reaction:
-
In a UV-transparent 96-well plate or cuvette, combine:
-
Sodium pyrophosphate buffer
-
NAD+ solution (final concentration ~1 mM)
-
Ethanol solution (final concentration ~10 mM)
-
Test compound at various concentrations (or vehicle control)
-
-
Equilibrate to 25°C.
-
Initiate the reaction by adding HLADH (final concentration ~10 µg/mL).
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm over 5 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V0) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Data Presentation: Hypothetical ADH Inhibition Data
| Inhibitor Concentration (µM) | Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | 50.0 | 0 |
| 0.5 | 42.5 | 15 |
| 1.0 | 35.0 | 30 |
| 5.0 | 20.0 | 60 |
| 10.0 | 12.5 | 75 |
| IC50 | ~3.5 µM |
Analysis of Cellular Signaling Pathway Modulation
Pyrazole derivatives have been shown to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in inflammatory diseases and cancer.[10][11][12]
Application Note: MAPK and NF-κB Pathway Analysis
Western blotting can be used to assess the effect of this compound on the activation of the MAPK and NF-κB signaling pathways.[13] Activation of these pathways often involves the phosphorylation of key proteins.[14] This protocol describes how to measure changes in the phosphorylation status of ERK, JNK, and p38 (MAPK pathway) and the degradation of IκBα (an indicator of NF-κB activation) in response to treatment with the compound.
Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
Materials:
-
This compound
-
Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for NF-κB and MAPK activation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis using software like ImageJ.
-
Normalize the intensity of phosphorylated protein bands to their respective total protein bands.
-
Normalize IκBα to a loading control like β-actin.
-
Express results as fold change relative to the stimulated control.
-
Data Presentation: Hypothetical Western Blot Densitometry Data
| Treatment | p-ERK/Total ERK (Fold Change) | p-p38/Total p38 (Fold Change) | IκBα/β-actin (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS | 5.2 | 4.8 | 0.2 |
| LPS + 10 µM Cmpd | 3.1 | 2.5 | 0.6 |
| LPS + 50 µM Cmpd | 1.5 | 1.3 | 0.9 |
Visualization: Signaling Pathway Diagrams
Caption: Proposed inhibitory effect on the MAPK signaling cascade.
Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.
Measurement of Anti-inflammatory Activity
Based on the potential modulation of inflammatory signaling pathways like NF-κB, a direct assessment of the anti-inflammatory properties of this compound is a logical next step. Measuring the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), is a standard method.[15][16]
Application Note: TNF-α Production Inhibition Assay
This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of TNF-α secreted by LPS-stimulated RAW 264.7 macrophage cells. A reduction in TNF-α levels in the presence of this compound would indicate anti-inflammatory activity.
Experimental Protocol: ELISA for TNF-α Inhibition
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete growth medium
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value for TNF-α inhibition.
-
Data Presentation: Hypothetical TNF-α Inhibition Data
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Control | < 10 | - |
| LPS | 2500 | 0 |
| LPS + 1 µM Cmpd | 2125 | 15 |
| LPS + 10 µM Cmpd | 1250 | 50 |
| LPS + 50 µM Cmpd | 500 | 80 |
| IC50 | ~10 µM |
By following these detailed protocols, researchers can systematically evaluate the biological activities of this compound and gain insights into its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. tipbiosystems.com [tipbiosystems.com]
- 7. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 8. scispace.com [scispace.com]
- 9. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-nitro-1H-pyrazol-1-yl)ethanol in Anti-Inflammatory Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesized compilation based on publicly available research on pyrazole derivatives. As of the date of this document, specific anti-inflammatory studies on 2-(4-nitro-1H-pyrazol-1-yl)ethanol are not extensively reported in the literature. Therefore, the data presented herein is representative of closely related nitropyrazole and pyrazole compounds and should be considered illustrative. Researchers are advised to perform specific dose-response studies and detailed mechanistic analyses for this compound.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The pyrazole scaffold is a key component in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[3][6] The anti-inflammatory mechanism of pyrazole derivatives often involves the inhibition of key inflammatory mediators and pathways, including COX enzymes, lipoxygenase (LOX), and the modulation of pro-inflammatory cytokines through pathways like NF-κB.[1][4] This document provides a detailed overview of the potential application of this compound in anti-inflammatory research, including hypothetical data presentation and detailed experimental protocols based on studies of analogous compounds.
Data Presentation: Representative Anti-Inflammatory Activity
The following tables summarize representative quantitative data for the anti-inflammatory activity of pyrazole derivatives, which can serve as a benchmark for the evaluation of this compound.
Table 1: Representative In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound Class | Assay | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenyl-pyrazole derivative | COX-1 Inhibition | COX-1 | 15.2 | 0.1 | [7] |
| Phenyl-pyrazole derivative | COX-2 Inhibition | COX-2 | 1.5 | - | [7] |
| Pyrazole-sulfonamide | COX-1 Inhibition | COX-1 | 8.78 | 0.04 | [7] |
| Pyrazole-sulfonamide | COX-2 Inhibition | COX-2 | 0.35 | - | [7] |
| Pyrazole-chalcone | COX-2 Inhibition | COX-2 | 0.73 | - | [3] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | COX-2 | 0.03 | - | [1] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | 5-LOX | 0.12 | - | [1] |
Table 2: Representative In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound Class | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Pyrazole derivative | Rat | Carrageenan-induced paw edema | 10 | 65-80% | [4] |
| Pyrazole-thiazole hybrid | Rat | Carrageenan-induced paw edema | 10 | 75% | [1] |
| Pyrazole-carboxamide | Rat | Carrageenan-induced paw edema | 10 | High activity | [3] |
| Pyrazole derivative | Rat | Cotton pellet-induced granuloma | - | Potent activity | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.
In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compound or reference compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model to evaluate the in vivo anti-inflammatory activity of a compound.[8]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plebismometer or digital calipers
-
Animal cages
Procedure:
-
Divide the rats into groups (n=6 per group): vehicle control, reference drug, and different doses of the test compound.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plebismometer or calipers.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial screening of novel 2-(4-nitro-1H-pyrazol-1-yl)ethanol derivatives. The methodologies outlined are based on established practices for evaluating the antimicrobial efficacy of pyrazole-based compounds.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7][8] The introduction of a nitro group and a hydroxyethyl substituent to the pyrazole core, as in this compound derivatives, presents a promising avenue for the development of new antimicrobial agents. This document details the necessary protocols for the systematic evaluation of their in vitro antimicrobial activity.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[9][10] The following table summarizes representative MIC values for various pyrazole derivatives against common bacterial and fungal strains, providing a benchmark for evaluating new this compound derivatives.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Selected Microorganisms
| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | |
| Nitro-substituted Pyrazoles | 62.5 - 125 | Not Reported | 62.5 - 125 |
| Halogenated Pyrazoles | 3.12 - 62.5 | 6.25 - 125 | 6.25 - 125 |
| Pyrazole-Thiadiazine Hybrids | 62.5 | 125 | 250 |
| Pyrano[2,3-c]pyrazole Derivatives | 12.5 - 25 | 25 - 50 | 25 - 50 |
| Ciprofloxacin (Standard) | 0.5 - 2 | 0.25 - 1 | 0.125 - 1 |
| Clotrimazole (Standard) | Not Applicable | Not Applicable | Not Applicable |
Note: The data presented are compiled from various studies on pyrazole derivatives and are intended for comparative purposes. Actual MIC values for this compound derivatives must be determined experimentally.
Experimental Protocols
The following protocols describe standard methods for determining the antimicrobial activity of the test compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used for quantitative assessment of antimicrobial activity.
Materials:
-
Test this compound derivatives
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633), Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal Strains: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and standard antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: Inoculate a few colonies of the bacterial strain into CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: For Candida albicans, prepare a suspension equivalent to a 0.5 McFarland standard and dilute to a final inoculum of 0.5-2.5 x 10³ CFU/mL. For Aspergillus niger, collect spores from a culture grown on potato dextrose agar and adjust the spore suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum.
-
Negative Control: Wells containing only the growth medium.
-
Solvent Control: Wells containing the highest concentration of DMSO used and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Agar Well Diffusion Method for Preliminary Screening
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Spread a standardized microbial inoculum (0.5 McFarland) evenly over the surface of the agar plates.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(4-nitro-1H-pyrazol-1-yl)ethanol in In Vivo Animal Studies
Initial Search and Findings:
A comprehensive literature search for in vivo animal studies specifically investigating "2-(4-nitro-1H-pyrazol-1-yl)ethanol" did not yield any specific experimental data. The search results primarily focused on the broader class of pyrazole derivatives, particularly 4-methylpyrazole (fomepizole), and their interactions with ethanol metabolism and toxicity in various animal models. While this information provides a foundational context for the potential applications of pyrazole-containing compounds, it does not directly address the in vivo characteristics of this compound.
General Considerations for In Vivo Studies of Novel Pyrazole Derivatives:
For researchers planning to investigate this compound or similar novel pyrazole compounds in vivo, the following general protocols and considerations, adapted from studies on related compounds like 4-methylpyrazole, can serve as a starting point. It is crucial to conduct preliminary dose-ranging and toxicity studies to establish safe and effective dosage regimens for this specific compound.
Hypothetical Experimental Protocols:
The following are generalized protocols that would need to be adapted and optimized for the specific properties of this compound.
Protocol 1: Acute Toxicity Assessment in Rodents
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound.
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
Methodology:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=5-10 per group), including a control group receiving the vehicle (e.g., saline, DMSO solution).
-
Administer single escalating doses of this compound via a relevant route (e.g., intraperitoneal, oral gavage).
-
Observe animals continuously for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, motor activity, convulsions, mortality).
-
Record body weight changes and any observed clinical signs.
-
Perform gross necropsy on all animals at the end of the study.
-
Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Pharmacokinetic Profiling in Rats
Objective: To determine the basic pharmacokinetic parameters of this compound.
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
Methodology:
-
Administer a single dose of this compound intravenously or orally.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the cannula.
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Hypothetical Signaling Pathway and Workflow Diagrams
Given the lack of specific data for this compound, the following diagrams are based on the known mechanism of action of other pyrazole derivatives, such as 4-methylpyrazole, which act as inhibitors of alcohol dehydrogenase (ADH).
Caption: Hypothetical inhibition of ethanol metabolism by this compound.
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-nitro-1H-pyrazol-1-yl)ethanol synthesis
Technical Support Center: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to address common challenges in this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 4-nitropyrazole with 2-bromoethanol.
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no product yield in the N-alkylation of 4-nitropyrazole can stem from several factors. Here is a systematic guide to troubleshoot this issue:
-
Purity and Stoichiometry of Reagents: Ensure that the 4-nitropyrazole and 2-bromoethanol are of high purity. Impurities can lead to side reactions. Use a slight excess of the alkylating agent (2-bromoethanol), typically 1.1 to 1.5 equivalents, to drive the reaction to completion.
-
Base Strength and Anhydrous Conditions: The choice of base is critical for the deprotonation of the pyrazole nitrogen.
-
Strong Base: A strong base like sodium hydride (NaH) is often necessary for efficient deprotonation, especially given the electron-withdrawing nature of the nitro group which increases the acidity of the pyrazole N-H.
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions. Any moisture will quench the sodium hydride and the pyrazole anion, thus inhibiting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Solvent Choice: The solvent plays a key role in the solubility of the reactants and the reaction rate.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective as they can dissolve the pyrazole salt and facilitate the S(_N)2 reaction.
-
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature to around 60-70 °C. Prolonged reaction times may be necessary.
-
Issue 2: Formation of Side Products
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is a common issue. Here are some potential side reactions and strategies to mitigate them:
-
O-Alkylation: Although N-alkylation is generally favored, some O-alkylation of the nitro group can occur, though it is less common. This can be minimized by using a less polar solvent and carefully controlling the reaction temperature.
-
Reaction with Solvent: At elevated temperatures, strong bases like sodium hydride can react with solvents like DMF. It is advisable to perform the deprotonation at a lower temperature (e.g., 0 °C) before heating the reaction mixture.
-
Decomposition: Nitro-containing compounds can be sensitive to high temperatures and strongly basic conditions. Avoid excessive heating and prolonged reaction times to minimize decomposition of the starting material and product.
-
Issue 3: Difficult Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification techniques?
-
Answer: The purification of this compound can be challenging due to its polarity.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification.
-
Solvent System: A gradient elution is often effective. Start with a less polar eluent (e.g., cyclohexane or hexane) and gradually increase the polarity by adding ethyl acetate. For highly polar products, a mixture of dichloromethane and methanol may be necessary.
-
Tailing: The basic nitrogen atoms of the pyrazole ring can sometimes cause tailing on silica gel. Adding a small amount of triethylamine (~0.5%) to the eluent can help to mitigate this issue.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find a suitable one.
-
Quantitative Data Presentation
The following table summarizes the reaction conditions and yield for the synthesis of a closely related analogue, 2-(4-iodo-1H-pyrazol-1-yl)ethanol, which can be used as a reference for optimizing the synthesis of this compound.
| Starting Material | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodopyrazole | 2-Bromoethanol (1.5) | NaH (1.5) | DMF | 65 | 72 | 64 |
Experimental Protocol
This protocol is adapted from the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)ethanol and is expected to be effective for the synthesis of this compound.
Materials:
-
4-Nitro-1H-pyrazole
-
2-Bromoethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 equivalents) portion-wise. Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.5 equivalents) dropwise.
-
Reaction: Warm the reaction mixture to 65 °C and stir for 48-72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated sodium chloride solution. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of cyclohexane/ethyl acetate as the eluent to afford the pure this compound.
Visualization of Experimental Workflow
Caption: A flowchart of the key steps for the synthesis of this compound.
Technical Support Center: Purification of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
The most common method for the synthesis of N-alkylated pyrazoles is the alkylation of the pyrazole ring with a suitable alkyl halide or epoxide. For this compound, the likely synthetic pathway is the N-alkylation of 4-nitropyrazole with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) or with ethylene oxide.
Potential impurities from this synthesis that may need to be removed during purification include:
-
Unreacted 4-nitropyrazole: The starting pyrazole may not fully react.
-
Excess alkylating agent: Residual 2-haloethanol or byproducts from ethylene oxide.
-
Regioisomers: Alkylation can sometimes occur at the other nitrogen atom of the pyrazole ring, leading to the formation of 2-(4-nitro-2H-pyrazol-2-yl)ethanol.
-
Di-alkylated products: In some cases, the hydroxyl group of the product can be further alkylated.
-
Salts: Inorganic salts may be present from the reaction workup, especially if a base is used.
Q2: Which purification techniques are most suitable for this compound?
The two primary purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing impurities, provided a suitable solvent is found that dissolves the compound well at high temperatures and poorly at low temperatures.
-
Column chromatography is a versatile technique for separating the target compound from impurities with different polarities. Given the presence of a nitro group and a hydroxyl group, the compound is expected to be moderately polar.
Q3: What are some recommended starting solvents for recrystallization?
For pyrazole derivatives, a range of solvents can be effective.[1] For a moderately polar compound like this compound, good starting points for solvent screening include:
-
Single solvents: Ethanol, isopropanol, ethyl acetate, or water.
-
Mixed solvent systems: Ethanol/water, ethyl acetate/hexane, or acetone/hexane.
The ideal solvent system will dissolve the crude product when hot and allow for the formation of well-defined crystals upon slow cooling.
Q4: My purified compound is colored. How can I remove colored impurities?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the overall yield.
Troubleshooting Guides
Issue 1: Oily Product After Purification
Question: After column chromatography or attempted recrystallization, my product is an oil instead of a solid. What should I do?
Answer: An oily product can be due to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for an oily product.
Issue 2: Poor Separation or Tailing in Column Chromatography
Question: I am observing poor separation and significant tailing of my compound on a silica gel column. What could be the cause and how can I fix it?
Answer: Pyrazole derivatives can interact strongly with the acidic surface of silica gel due to the basic nature of the nitrogen atoms in the pyrazole ring. This can lead to tailing and poor resolution.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Optimize the Eluent System: A well-chosen eluent system is critical. Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives good separation (Rf value of the target compound around 0.3-0.4).
Caption: Logic for improving poor column chromatography separation.
Experimental Protocols
While a specific protocol for this compound is not available in the searched literature, the following detailed methodologies for similar compounds can be adapted.
Protocol 1: Recrystallization
This is a general procedure that should be optimized for this compound by screening different solvents.
Solvent Screening Data (General for Pyrazole Derivatives)
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar | Often a good starting point for moderately polar compounds. |
| Isopropanol | Polar | Similar to ethanol, can be effective. |
| Ethyl Acetate/Hexane | Medium | Good for compounds of intermediate polarity. |
| Ethanol/Water | Polar | A versatile mixed solvent system for polar compounds. |
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent or solvent system.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until turbidity appears, and then add a few drops of the "good" solvent to redissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol is adapted from the purification of the structurally similar 2-(4-iodo-1H-pyrazol-1-yl)ethanol and should be a good starting point.
Experimental Workflow
Caption: Workflow for column chromatography purification.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, n-hexane (or cyclohexane), triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a series of eluents with increasing polarity, for example, starting from 10% ethyl acetate in hexane and gradually increasing to 50% or higher. If tailing is anticipated, add 0.1% triethylamine to the eluent mixtures.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Use gentle pressure or tapping to ensure a well-packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent according to the separation observed on TLC.
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitoring: Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
Technical Support Center: Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of 4-nitro-1H-pyrazole with a 2-hydroxyethylating agent. A common and effective approach involves reacting 4-nitro-1H-pyrazole with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile.[1]
Q2: I see two nitrogen atoms in the pyrazole ring. Will I get a mixture of N1 and N2 alkylated isomers?
A2: For 4-nitro-1H-pyrazole, the molecule is symmetrical. Due to tautomerism, the N1 and N2 positions are chemically equivalent. Therefore, alkylation will lead to a single N-substituted regioisomer, and you do not need to be concerned with separating regioisomers in this specific synthesis.
Q3: My reaction is very slow or is not proceeding to completion. What are the possible causes?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficient Base: The base (e.g., potassium carbonate) is crucial for deprotonating the pyrazole, making it nucleophilic. Ensure you are using a sufficient molar excess of a strong enough, and anhydrous, base.
-
Low Reaction Temperature: While high temperatures can lead to byproduct formation, a temperature that is too low may not provide enough energy to overcome the activation barrier. A moderate temperature of 60-80°C is often a good starting point for this type of alkylation.
-
Poor Solvent Quality: The solvent should be anhydrous. The presence of water can protonate the pyrazole anion, reducing its nucleophilicity.
-
Purity of Starting Materials: Impurities in the 4-nitro-1H-pyrazole or the alkylating agent can interfere with the reaction.
Q4: What are the most common byproducts I should expect to see in my crude reaction mixture?
A4: The most likely impurities are unreacted starting materials (4-nitro-1H-pyrazole and the 2-haloethanol), and potentially a di-alkylated product, 1,2-bis(4-nitro-1H-pyrazol-1-yl)ethane, if there are impurities in the starting materials or side reactions. Another possible, though less common, byproduct is the O-alkylation of the product's hydroxyl group, leading to 1-(2-(2-hydroxyethoxy)ethyl)-4-nitro-1H-pyrazole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Inefficient purification. 3. Side reactions consuming starting material. | 1. Increase reaction time or temperature moderately. Ensure the base is dry and in sufficient excess. 2. Optimize your purification method (e.g., recrystallization solvent system or column chromatography gradient). 3. Lower the reaction temperature to minimize decomposition or side reactions. Ensure an inert atmosphere if reagents are air-sensitive. |
| Multiple Spots on TLC, Including Starting Material | 1. Reaction has not gone to completion. 2. The base is not effective. | 1. Monitor the reaction by TLC over a longer period. If the starting material spot persists, consider adding more alkylating agent or base. 2. Switch to a stronger base (e.g., sodium hydride), but exercise caution as this may increase side reactions. Ensure the base is finely powdered to maximize surface area. |
| Presence of a Higher Molecular Weight Impurity | Formation of a di-alkylated byproduct, such as 1-(2-(2-hydroxyethoxy)ethyl)-4-nitro-1H-pyrazole. | Use a smaller excess of the 2-haloethanol (e.g., 1.1 to 1.5 equivalents). Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Product is Difficult to Purify/Crystallize | Presence of persistent impurities or residual solvent. | 1. Attempt purification by column chromatography on silica gel. 2. Ensure all solvent (e.g., DMF) is thoroughly removed under high vacuum before attempting crystallization. Washing the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold ether or water) can be effective. |
Quantitative Data Summary
The following table provides representative data for the synthesis of this compound, highlighting the expected yield and common impurity profiles. Actual results may vary based on specific reaction conditions.
| Compound | Role | Typical Yield / Abundance | Notes |
| This compound | Main Product | 75-90% | Yield is highly dependent on reaction conditions and purity of reagents. |
| 4-Nitro-1H-pyrazole | Unreacted Starting Material | < 5% | Can be minimized by using a slight excess of the alkylating agent and ensuring sufficient reaction time. |
| 2-Bromoethanol | Unreacted Starting Material | Variable | Typically removed during aqueous workup and purification. |
| 1-(2-(2-Hydroxyethoxy)ethyl)-4-nitro-1H-pyrazole | O-alkylation Byproduct | < 2% | More likely to form with a large excess of alkylating agent and higher temperatures. |
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Nitro-1H-pyrazole (1.0 eq.)
-
2-Bromoethanol (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 70°C and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Reaction and Byproduct Formation Pathway
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of a key potential byproduct.
Caption: Synthetic pathway and potential O-alkylation byproduct.
References
Technical Support Center: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common approach is the N-alkylation of 4-nitropyrazole with a suitable 2-carbon electrophile. The key starting materials are 4-nitropyrazole and either 2-bromoethanol or ethylene oxide.
Q2: What is the role of the base in this reaction?
A base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic enough to attack the electrophilic carbon of the alkylating agent.[1] The pKa of the pyrazole N-H is influenced by the electron-withdrawing nitro group, necessitating a sufficiently strong base.
Q3: Which alkylating agent is better: 2-bromoethanol or ethylene oxide?
Both can be used. 2-bromoethanol is a common and effective reagent for this type of alkylation. Ethylene oxide is a more reactive electrophile but is a gas at room temperature and requires specialized handling. For laboratory-scale synthesis, 2-bromoethanol is often the more practical choice.
Q4: Can the hydroxyl group of the product react further?
Yes, O-alkylation of the newly introduced hydroxyl group is a potential side reaction, leading to the formation of byproducts. This is more likely to occur under strongly basic conditions or with a large excess of the alkylating agent.
Q5: How does the nitro group affect the reaction?
The electron-withdrawing nature of the nitro group increases the acidity of the pyrazole N-H, making deprotonation easier. However, it also deactivates the pyrazole ring towards electrophilic attack, which is not the primary reaction here. The key effect is on the nucleophilicity of the pyrazole anion.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in the N-alkylation of 4-nitropyrazole can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Inadequate Base Strength: The base may not be strong enough to efficiently deprotonate the 4-nitropyrazole. Consider switching to a stronger base.
-
Insufficient Amount of Base: Ensure at least a stoichiometric amount of base is used. An excess (1.5-2.0 equivalents) is often beneficial.
-
Base Solubility: The base might not be soluble in the chosen solvent.
-
-
Reaction Conditions:
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring for byproduct formation.
-
Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Anhydrous Conditions: Moisture can quench the pyrazole anion and react with the base. Ensure all reagents and solvents are anhydrous.
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the 4-nitropyrazole or the alkylating agent can interfere with the reaction. Ensure the purity of your starting materials.
-
Degradation of Alkylating Agent: 2-bromoethanol can degrade over time. Use a fresh or properly stored bottle.
-
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple products is a common issue. Identifying and controlling these side reactions is key to improving the yield of the desired product.
Potential Side Reactions and Solutions:
-
O-alkylation of the Product: The hydroxyl group of the product can be deprotonated and react with another molecule of the alkylating agent.
-
Solution: Use a controlled amount of the alkylating agent (1.0-1.2 equivalents). Avoid a large excess.
-
-
Dialkylation: Although less common for pyrazoles, reaction at both nitrogen atoms of the pyrazole ring is a theoretical possibility, especially if the initial product can tautomerize. However, with a substituent at the 4-position, this is less likely.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side reactions.
-
Solution: Use a more stable solvent or conduct the reaction at a lower temperature for a longer duration.
-
Data Presentation
Table 1: Comparison of Bases for N-alkylation of 4-nitropyrazole
| Base | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | DMF | 25-80 | Moderate to Good | General Knowledge |
| Sodium Hydride (NaH) | THF/DMF | 0-25 | Good to High | General Knowledge |
| Cesium Carbonate (Cs₂CO₃) | DMF/Acetonitrile | 25-80 | Good to High | General Knowledge |
Note: Specific yield data for this compound is not widely published. The table provides a general guide based on the N-alkylation of similar pyrazole derivatives.
Experimental Protocols
Protocol 1: N-alkylation of 4-nitropyrazole with 2-bromoethanol using Potassium Carbonate
This protocol is a general procedure based on known N-alkylation reactions of pyrazoles. Optimization may be required.
Materials:
-
4-Nitropyrazole
-
2-Bromoethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF (0.2-0.5 M), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
stability issues of 2-(4-nitro-1H-pyrazol-1-yl)ethanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-nitro-1H-pyrazol-1-yl)ethanol in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change over time. What could be the cause?
A1: A color change, often to a yellowish or brownish hue, can be indicative of degradation. Nitroaromatic compounds can be susceptible to degradation under various conditions, leading to the formation of chromophoric byproducts. Potential causes include exposure to light (photodegradation), elevated temperatures, or pH instability. It is recommended to store solutions of this compound protected from light and at a controlled, cool temperature.
Q2: I am observing a decrease in the concentration of this compound in my stock solution. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented, pyrazole derivatives and nitroaromatic compounds are known to undergo certain types of degradation.[1] The primary routes of degradation in solution are likely hydrolysis of the ethanol side chain or reactions involving the nitro group.[1][2] The pyrazole ring itself is generally stable, but the substituents greatly influence its overall stability.[3]
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose, as nitroaromatic compounds typically exhibit strong UV absorbance.[4][5] Developing a method that can separate the parent compound from potential degradants is essential for accurate stability assessment.
Q4: What are the optimal storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Protection from light: Use amber vials or store in the dark to prevent photodegradation.[6]
-
Controlled temperature: Store at refrigerated temperatures (2-8 °C) to slow down potential thermal degradation.
-
pH control: Maintain a neutral pH if possible, as highly acidic or basic conditions can catalyze hydrolysis.[1]
-
Inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Potential Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Peak Identity: Confirm that the unexpected peaks are not artifacts from the solvent, sample matrix, or HPLC system. Run a blank injection (solvent only) to rule out system contamination.
-
Forced Degradation Study: To tentatively identify if the new peaks are degradation products, perform a forced degradation study. Expose solutions of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to accelerate degradation.[7] An increase in the area of the unknown peaks under these conditions suggests they are degradants.
-
Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between the parent peak and the new peaks. This is crucial for accurate quantification.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain mass information about the unknown peaks, which can help in elucidating their structures.
Issue 2: Poor Reproducibility of Analytical Results
Potential Cause: Ongoing degradation of the compound in solution during sample preparation or analysis.
Troubleshooting Steps:
-
Control Sample Preparation Conditions:
-
Minimize the time between sample preparation and analysis.
-
Prepare samples in a controlled environment (e.g., on ice, under low light).
-
Use a consistent and well-defined sample preparation procedure.
-
-
Autosampler Temperature: If using an HPLC autosampler, ensure the sample compartment is cooled to prevent degradation of samples waiting for injection.
-
Solution Stability: Evaluate the stability of the compound in the analytical solvent. If the compound is unstable in the current solvent, explore alternative solvents or adjust the pH.
-
System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Stability Testing
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Instrumentation: HPLC with UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30 °C
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform their own stability studies to determine degradation kinetics under their specific experimental conditions. A suggested format for presenting such data is provided below.
Table 1: Example Stability Data for this compound in Solution
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| Control (4°C, Dark) | 0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.8 | |
| 48 | 99.5 | 99.5 | |
| 72 | 99.2 | 99.2 | |
| Room Temp (25°C, Light) | 0 | 100.0 | 100.0 |
| 24 | 95.3 | 95.3 | |
| 48 | 90.1 | 90.1 | |
| 72 | 85.2 | 85.2 | |
| Elevated Temp (40°C, Dark) | 0 | 100.0 | 100.0 |
| 24 | 92.5 | 92.5 | |
| 48 | 85.6 | 85.6 | |
| 72 | 78.9 | 78.9 |
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Potential degradation pathways for the molecule.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Crystallization of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound?
A good starting point for solvent selection for pyrazole derivatives includes ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Given the structure of this compound, which contains a polar nitro group and a hydroxyl group, polar protic solvents like ethanol or methanol are likely to be effective. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be a good option to achieve optimal supersaturation.[1]
Q2: My product has "oiled out" and is not forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities.[2][3]
Troubleshooting Steps:
-
Increase the amount of solvent: Add more of the "good" solvent (the one in which the compound is more soluble) to the heated mixture to ensure the compound is fully dissolved.[3]
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature gradually, and then transfer it to an ice bath or refrigerator.
-
Use a different solvent system: Experiment with a less effective solvent or a mixed solvent system to decrease solubility.[2]
-
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
Q3: The crystallization yield is very low. How can I improve it?
A low yield can be due to several factors, including using too much solvent or premature filtration.[3]
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution thoroughly: Ensure the solution has been adequately cooled in an ice bath before filtration to maximize crystal precipitation.
-
Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
Recover from the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and re-cooling.[3]
Q4: How can I remove colored impurities from my product?
If your product has a noticeable color, it may be due to impurities.
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: A second recrystallization step may be necessary to achieve a higher purity and remove residual color.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Solution is not supersaturated.- Cooling is too rapid. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Allow the solution to cool more slowly.[2][3] |
| Product precipitates as an oil | - Compound is melting in the hot solvent.- High level of impurities. | - Add more solvent to the hot solution.- Try a different solvent system with a lower boiling point.- Purify the crude product further before crystallization.[2][3] |
| Very fine, powder-like crystals | - Solution is too concentrated.- Cooling is too rapid. | - Use slightly more solvent.- Cool the solution more slowly to allow for larger crystal growth. |
| Poor recovery of the product | - Too much solvent was used.- Crystals were filtered while the solution was still warm.- Excessive washing of the crystals. | - Concentrate the mother liquor and re-cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[3] |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization for your specific sample.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Decoloration (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Air-dry the crystals on the filter paper or in a desiccator to remove any remaining solvent.
-
Visualizing the Troubleshooting Process
Below are diagrams illustrating the troubleshooting workflow for common crystallization issues.
Caption: Troubleshooting workflow for when no crystals form.
Caption: Troubleshooting steps for when the product "oils out".
References
analytical challenges in characterizing 2-(4-nitro-1H-pyrazol-1-yl)ethanol
Technical Support Center: 2-(4-nitro-1H-pyrazol-1-yl)ethanol
Welcome to the technical support center for the analytical characterization of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The most common analytical techniques for the characterization of this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.
Q2: What are the expected impurities in a synthetically prepared sample of this compound?
A2: Based on its common synthesis via N-alkylation of 4-nitro-1H-pyrazole with 2-bromoethanol, potential impurities include unreacted starting materials (4-nitro-1H-pyrazole and 2-bromoethanol) and side-products such as bis-alkylated pyrazoles.
Q3: What are the solubility characteristics of this compound?
Q4: Are there any stability concerns when analyzing this compound?
A4: Nitroaromatic compounds can be susceptible to thermal degradation. Therefore, caution should be exercised during analyses that involve high temperatures, such as Gas Chromatography (GC). It is advisable to use lower inlet temperatures or consider derivatization if GC-MS analysis is necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) | - Interaction with residual silanols on the column. - Inappropriate mobile phase pH. | - Use a column with high-purity silica or an end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. |
| Variable retention times | - Inconsistent mobile phase composition. - Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and flush the system thoroughly. - Implement a robust needle wash protocol in the autosampler method. |
| Low sensitivity | - Inappropriate detection wavelength. - Analyte degradation. | - Determine the UV maximum absorbance of the compound (likely in the 250-300 nm range for nitroaromatics) and set the detector accordingly. - Ensure sample and mobile phase compatibility to prevent on-column degradation. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad peaks | - Presence of paramagnetic impurities. - Sample aggregation. - Chemical exchange of the hydroxyl proton. | - Purify the sample to remove metal contaminants. - Use a more dilute solution or a different solvent. - Add a drop of D2O to the NMR tube to exchange the -OH proton for deuterium, which will cause the peak to disappear. |
| Complex multiplets | - Second-order coupling effects. | - Use a higher field strength NMR spectrometer to simplify the spectra. |
| Incorrect integration | - Incomplete relaxation of nuclei. | - Increase the relaxation delay (d1) in the acquisition parameters. |
Mass Spectrometry Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No molecular ion peak (M+) in EI-MS | - Extensive fragmentation of the molecule. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Poor ionization in ESI-MS | - The compound is not readily ionizable under the chosen conditions. | - In positive ion mode, try adding a small amount of formic acid to the mobile phase to promote protonation. - In negative ion mode, the nitro group may facilitate deprotonation; consider using a mobile phase with a slightly higher pH or adding a source of anions. |
| In-source fragmentation | - High source temperature or cone voltage. | - Optimize the ion source parameters to minimize fragmentation and maximize the molecular ion signal. |
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
¹H NMR Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: 5-10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: ~4 seconds
-
-
Expected Chemical Shifts (based on similar structures):
-
Pyrazole ring protons: ~7.5-8.5 ppm
-
-CH₂- (adjacent to pyrazole): ~4.4-4.6 ppm
-
-CH₂- (adjacent to -OH): ~3.8-4.0 ppm
-
-OH: Variable, ~2-5 ppm (can be confirmed by D₂O exchange)
-
LC-MS for Molecular Weight Confirmation and Impurity Identification
-
LC System: Use the HPLC method described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Positive and Negative ion modes should be tested.
-
MS Parameters (example for positive ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Full scan mode from m/z 50 to 500. For impurity analysis, tandem MS (MS/MS) can be used to fragment ions of interest for structural elucidation.
Data Presentation
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| CAS Number | 42027-81-6 |
| Predicted UV λmax | ~270 nm |
| Expected [M+H]⁺ (m/z) | 158.05 |
| Expected [M-H]⁻ (m/z) | 156.04 |
Table 2: Potential Impurities and their Expected Analytical Signatures
| Impurity | Structure | Expected [M+H]⁺ (m/z) | Key Differentiating Feature |
| 4-nitro-1H-pyrazole | C₃H₃N₃O₂ | 114.03 | Absence of the hydroxyethyl group signals in NMR. Elutes earlier in reverse-phase HPLC. |
| 2-bromoethanol | C₂H₅BrO | N/A (not easily ionized by ESI) | Volatile, may be observed by GC-MS. |
| 1,2-bis(4-nitro-1H-pyrazol-1-yl)ethane | C₈H₈N₆O₄ | 269.06 | Higher molecular weight, different fragmentation pattern in MS. More complex NMR spectrum. |
Visualizations
Caption: Troubleshooting workflow for common analytical issues.
Caption: Decision tree for analytical method selection.
avoiding degradation of 2-(4-nitro-1H-pyrazol-1-yl)ethanol during storage
This technical support center provides guidance on avoiding the degradation of 2-(4-nitro-1H-pyrazol-1-yl)ethanol during storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Keep the container tightly sealed to prevent moisture absorption and exposure to air.[1][3][4][5] For extended storage, refrigeration is advised.[3]
Q2: What factors can cause the degradation of this compound?
A2: Degradation can be initiated by several factors, including exposure to elevated temperatures, light, and incompatible materials.[2] Nitroaromatic compounds can be sensitive to heat, which may lead to thermal decomposition.[6][7][8][9]
Q3: What are the signs of degradation?
A3: Visual signs of degradation may include a change in color or the appearance of impurities. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to check the purity of the compound over time.
Q4: Is this compound sensitive to light?
Q5: What materials should be avoided when handling or storing this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can react with and degrade the compound.[4][5][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue: Observed Change in Physical Appearance (e.g., Color)
-
Possible Cause: This may indicate chemical degradation.
-
Solution:
-
Do not use the compound if a significant and unexpected color change has occurred.
-
Perform an analytical purity check (e.g., HPLC, LC-MS) to determine the extent of degradation.
-
Review your storage conditions to ensure they align with the recommended guidelines (cool, dry, dark, tightly sealed container).
-
Issue: Inconsistent Experimental Results
-
Possible Cause: If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your starting material.
-
Solution:
-
Confirm the purity of the this compound from the batch using an appropriate analytical method.
-
If degradation is confirmed, procure a new, pure batch of the compound.
-
Always use a fresh sample from a properly stored stock for critical experiments.
-
Issue: Presence of Impurities in Analytical Data (HPLC, NMR)
-
Possible Cause: The appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum can indicate the formation of degradation products.
-
Solution:
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol outlines a general method for monitoring the purity of this compound.
-
Objective: To determine the purity of the compound and detect any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Method:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak.
-
Data Presentation
Table 1: Stability Log for this compound
Researchers should maintain a stability log to track the purity of their compound over time under specific storage conditions.
| Batch ID | Storage Condition | Date of Analysis | Purity (%) by HPLC | Observations |
| XXX-001 | 4 °C, Dark, Sealed | YYYY-MM-DD | 99.5 | No change in appearance |
| XXX-001 | 4 °C, Dark, Sealed | YYYY-MM-DD+6mo | 99.3 | No change in appearance |
| XXX-002 | Room Temp, Light | YYYY-MM-DD | 99.6 | Slight yellowing |
| XXX-002 | Room Temp, Light | YYYY-MM-DD+1mo | 95.2 | Noticeable yellowing |
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Generalized potential degradation pathways.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of thermal decomposition of nitropyrazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cedrec.com [cedrec.com]
Technical Support Center: 2-(4-nitro-1H-pyrazol-1-yl)ethanol in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(4-nitro-1H-pyrazol-1-yl)ethanol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: While specific data for this compound is limited in publicly available literature, pyrazole derivatives are a well-established class of compounds with a broad range of biological activities.[1][2][3] These activities include but are not limited to antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] The presence of a nitro group can sometimes be associated with enhanced biological activity.[4] Therefore, it is plausible that this compound could be investigated for similar therapeutic applications.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of your compound are critical for reproducible results. For small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C for long-term stability. Protect the compound from light if it is known to be light-sensitive.
Q3: What are common solvents for dissolving this compound for in vitro assays?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecule inhibitors for in vitro assays. It is important to determine the solubility of this compound in DMSO and to ensure that the final concentration of DMSO in your assay does not exceed a level that affects the biological system (typically <0.5%).
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of a compound is assay-dependent. It is crucial to perform a dose-response curve to determine the effective concentration range. This involves testing a series of dilutions of the compound in your specific assay to identify the concentration that produces the desired biological effect, such as 50% inhibition (IC50) or 50% effective concentration (EC50).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Compound degradation | Prepare fresh stock solutions from solid material. Verify the purity of the compound using analytical methods like HPLC or LC-MS. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Pipetting errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a master mix for reagents to minimize well-to-well variability. | |
| Cell-based assay variability | Ensure consistent cell seeding density and passage number. Monitor cell health and morphology. Use a consistent serum batch in cell culture media. | |
| Low or no compound activity | Incorrect compound concentration | Verify the concentration of the stock solution. Perform a dose-response experiment with a wider concentration range. |
| Compound precipitation in assay media | Check the solubility of the compound in the final assay buffer. If precipitation is observed, consider using a lower concentration or adding a solubilizing agent (with appropriate controls). | |
| Assay interference | Some compounds can interfere with assay detection methods (e.g., autofluorescence). Run appropriate controls, including the compound in the absence of the biological target. | |
| High background signal in the assay | Compound autofluorescence or absorbance | Measure the intrinsic fluorescence or absorbance of the compound at the assay wavelengths and subtract this from the experimental wells. |
| Non-specific binding | Include appropriate controls to assess non-specific binding of the compound to assay components. | |
| Observed cytotoxicity in cell-based assays | Compound is toxic at the tested concentrations | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range where the compound is not toxic to the cells. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Generic In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Prepare kinase, substrate (e.g., a specific peptide), and ATP solutions in the assay buffer.
2. Assay Procedure:
- Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of the substrate and ATP mixture.
- Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
- Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
3. Data Analysis:
- Subtract the background signal (no enzyme control) from all data points.
- Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
- Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.
1. Cell Plating:
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Data Presentation
Table 1: Hypothetical Kinase Inhibition Data for this compound
| Kinase Target | IC50 (µM) |
| Kinase A | 5.2 |
| Kinase B | > 100 |
| Kinase C | 12.8 |
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | CC50 (µM) after 48h |
| HeLa | 25.4 |
| A549 | 38.1 |
| HEK293 | > 50 |
Visualizations
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-(4-nitro-1H-pyrazol-1-yl)ethanol and Its Analogs: A Review for Drug Discovery Professionals
A comprehensive evaluation of the biological activities of pyrazole-based compounds is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the reported biological activities of analogs of 2-(4-nitro-1H-pyrazol-1-yl)ethanol, focusing on key areas such as antimicrobial, anti-inflammatory, and cytotoxic properties. Due to a lack of specific published data on the biological activity of this compound, this guide will focus on the broader class of nitro-substituted pyrazole derivatives and related analogs to provide a relevant comparative framework for researchers.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] The introduction of a nitro group can significantly modulate the biological properties of these compounds, often enhancing their potency. This guide aims to synthesize the available data on various nitro-pyrazole analogs, presenting a clear comparison of their activities and the experimental methodologies used for their evaluation.
Table 1: Comparative Biological Activities of Nitro-Pyrazole Analogs
| Compound/Analog Class | Biological Activity | Organism/Cell Line | Key Findings (e.g., MIC, IC50) | Reference |
| Nitro-aromatic Pyrazole Derivatives | Antimicrobial (Antifungal) | Penicillium chrysogenum | Found to possess the best antimicrobial activity among the tested compounds. | [2] |
| Nitro Pyrazole based Thiazole Derivatives | Antibacterial & Antifungal | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Aspergillus clavatus, Candida albicans | Showed remarkable antibacterial and antifungal activity against all tested strains. | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Antibacterial | Streptococcus epidermidis | Highly active with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. | [3] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | - | Demonstrated better anti-inflammatory activity compared to standard drugs. | [3] |
| Novel Pyrazole-based Derivative (P3C) | Cytotoxicity | 27 human cancer cell lines, including triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468) | Potent cytotoxicity with 50% cytotoxic concentrations (CC50) in the low micromolar and nanomolar range (0.25 to 0.49 µM for TNBC). | [4] |
Experimental Protocols
A summary of the typical experimental methodologies employed in the cited studies is provided below to facilitate the replication and extension of these findings.
Antimicrobial Activity Assessment
-
Method: The antimicrobial activity of pyrazole derivatives is commonly determined using the agar well diffusion method or broth microdilution method.[2][3]
-
Procedure (Agar Well Diffusion):
-
Bacterial or fungal cultures are uniformly spread on the surface of a suitable agar medium.
-
Wells are created in the agar using a sterile cork borer.
-
A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
-
-
Procedure (Broth Microdilution):
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated, and the microbial growth is assessed by measuring the optical density or by visual inspection.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]
-
Cytotoxicity Assays
-
Method: The cytotoxic effects of pyrazole derivatives on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.[4]
-
Procedure (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.[4]
-
Anti-inflammatory Activity Evaluation
-
Method: In vivo models, such as the carrageenan-induced paw edema test in rats, are commonly used to assess the anti-inflammatory potential of synthesized compounds.[3]
-
Procedure (Carrageenan-Induced Paw Edema):
-
Animals (e.g., Wistar rats) are divided into control, standard, and test groups.
-
The test compounds and the standard anti-inflammatory drug are administered orally or intraperitoneally.
-
After a specific time, a sub-plantar injection of carrageenan is given into the hind paw of each animal to induce inflammation.
-
The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and biological evaluation of pyrazole analogs.
Caption: Proposed signaling pathways affected by a cytotoxic pyrazole derivative (P3C).
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Trypanocidal Mechanism of Action: 2-(4-nitro-1H-pyrazol-1-yl)ethanol and Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validated mechanisms of action of the established anti-Chagas disease drugs, nifurtimox and benznidazole, and contextualizes a hypothesized mechanism for the novel compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol. Due to the limited publicly available data on this compound, its mechanism is inferred based on its structural characteristics as a nitroheterocyclic compound, similar to existing treatments. This document presents a framework for the experimental validation of this proposed mechanism.
Introduction to a Putative New Agent
This compound is a nitro-substituted pyrazole derivative.[1] While specific trypanocidal activity for this exact compound is not extensively documented in publicly available literature, related nitro-pyrazole and nitro-imidazole hybrid molecules have demonstrated significant anti-protozoal activity.[1][2] Given its structural features, it is hypothesized that this compound acts as a prodrug, requiring reductive activation to exert its cytotoxic effects against Trypanosoma cruzi.
Comparative Mechanism of Action
The current therapeutic arsenal for Chagas disease primarily relies on two nitroheterocyclic compounds: nifurtimox and benznidazole.[3] Both are prodrugs that are activated within the parasite, leading to the generation of cytotoxic metabolites.
Hypothesized Mechanism of this compound:
Based on its chemical structure, this compound likely shares a mechanism of action with nifurtimox and benznidazole. This proposed pathway involves:
-
Parasite-Specific Activation: The compound is likely a substrate for a type I nitroreductase (NTR) enzyme present in T. cruzi.[4][5] This enzyme is absent in mammalian cells, providing a basis for selective toxicity.[4]
-
Generation of Reactive Metabolites: The reduction of the nitro group by NTR is expected to produce reactive nitro radicals and other cytotoxic intermediates.[4]
-
Induction of Cellular Damage: These reactive species are anticipated to induce significant cellular damage through two primary routes:
-
DNA Damage: The metabolites can directly interact with parasitic DNA, causing strand breaks and other lesions, ultimately inhibiting replication and transcription.[6]
-
Oxidative Stress: The reactive intermediates can also lead to the formation of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses and causing widespread damage to proteins, lipids, and other cellular components.[7][8]
-
Established Mechanisms of Nifurtimox and Benznidazole:
-
Nifurtimox: This nitrofuran derivative is reduced by a type I NTR in T. cruzi to form a nitro-anion radical. This radical can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates superoxide radicals and other ROS, leading to severe oxidative stress.[4]
-
Benznidazole: A 2-nitroimidazole derivative, benznidazole is also activated by the parasitic type I NTR. Its activation leads to the formation of reactive metabolites that covalently bind to and damage parasite macromolecules, including DNA, proteins, and lipids.[4] It is also suggested to inhibit protein and RNA synthesis in the parasite.
The key difference lies in the primary downstream effect, with nifurtimox being more strongly associated with oxidative stress via redox cycling, while benznidazole is thought to act more directly through covalent modification of macromolecules by its reduced metabolites.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy and clinical adverse effects of the established drugs, nifurtimox and benznidazole. No quantitative data for this compound is currently available in the public domain.
Table 1: In Vitro Activity against Trypanosoma cruzi
| Compound | IC50 (µM) - Epimastigotes | IC50 (µM) - Amastigotes | IC50 (µM) - Trypomastigotes | Reference |
| Nifurtimox | 2.46 ± 2.25 | 2.62 ± 1.22 | 3.60 ± 2.67 | [9] |
| Benznidazole | 4.02 ± 2.82 | 4.00 ± 1.90 | 5.73 ± 3.07 | [9] |
Table 2: Comparison of Adverse Effects in Adult Patients
| Adverse Event Category | Nifurtimox (% of patients) | Benznidazole (% of patients) | Reference |
| Any Adverse Event | 95.2 | 84.8 | [10] |
| Mucocutaneous Symptoms | Lower Frequency | Predominant | [10] |
| Digestive Symptoms | More Frequent | Lower Frequency | [10] |
| Neuropsychiatric Events | Frequent | Frequent | [10] |
| Treatment Discontinuation | 49.1% (as second-line) | 25% | [11] |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action for this compound, a series of in vitro experiments are necessary.
In Vitro Trypanocidal Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against different life stages of T. cruzi.
Methodology:
-
Parasite Culture: Epimastigotes are cultured in a suitable medium (e.g., LIT). Amastigotes are typically cultured intracellularly in a host cell line (e.g., L929 fibroblasts or Vero cells), and trypomastigotes are harvested from the supernatant of infected host cell cultures.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
-
Assay Procedure:
-
A fixed number of parasites (epimastigotes, or host cells for amastigote/trypomastigote assays) are seeded into 96-well plates.
-
The serially diluted compound is added to the wells.
-
Plates are incubated under appropriate conditions (e.g., 28°C for epimastigotes, 37°C for intracellular forms) for a defined period (e.g., 72 hours).
-
Parasite viability is assessed. For epimastigotes, this can be done by direct counting with a hemocytometer or using a viability dye (e.g., resazurin). For intracellular amastigotes, a common method involves using a reporter strain of T. cruzi (e.g., expressing β-galactosidase) and measuring the enzymatic activity after lysing the host cells.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Type I Nitroreductase (NTR) Activity Assay
Objective: To determine if this compound is a substrate for the T. cruzi type I NTR.
Methodology:
-
Enzyme Source: Recombinant T. cruzi NTR (TcNTR) is expressed and purified.
-
Assay Principle: The activity of TcNTR is monitored by measuring the oxidation of its cofactor, NADH, in the presence of a substrate. The decrease in NADH concentration is followed spectrophotometrically at 340 nm.
-
Assay Procedure:
-
The reaction mixture is prepared in a cuvette or 96-well plate containing buffer, NADH, and the purified TcNTR enzyme.
-
The reaction is initiated by the addition of the test compound (this compound) or a known substrate like benznidazole as a positive control.
-
The decrease in absorbance at 340 nm is recorded over time.
-
-
Data Analysis: The rate of NADH consumption is calculated from the linear phase of the reaction. A significant increase in the rate of NADH oxidation in the presence of the test compound compared to a no-substrate control indicates that it is a substrate for TcNTR.[12]
DNA Damage Assay (Comet Assay)
Objective: To assess whether treatment with the compound induces DNA strand breaks in T. cruzi.
Methodology:
-
Parasite Treatment: T. cruzi epimastigotes are incubated with the test compound at a concentration around its IC50 for a specified time. A known DNA damaging agent (e.g., hydrogen peroxide) is used as a positive control.
-
Comet Assay Procedure:
-
Treated parasites are harvested, washed, and embedded in low-melting-point agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving the DNA.
-
The slides are subjected to electrophoresis under alkaline conditions, which causes fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
The DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis: The slides are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software. An increase in tail moment indicates DNA damage.[13]
Oxidative Stress Assay
Objective: To measure the generation of reactive oxygen species (ROS) in T. cruzi following treatment with the compound.
Methodology:
-
Parasite Treatment: T. cruzi epimastigotes are treated with the test compound for a defined period. A known ROS inducer (e.g., antimycin A) can be used as a positive control.
-
ROS Detection:
-
After treatment, the parasites are incubated with a fluorescent probe that reacts with ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Data Analysis: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence in the treated parasites compared to untreated controls indicates an increase in intracellular ROS levels.[8]
Visualizing the Pathways and Workflows
Proposed Mechanism of Action for Nitro-Substituted Pyrazoles
Caption: Hypothesized bioactivation pathway of this compound in T. cruzi.
Experimental Workflow for Mechanism Validation
Caption: Logical workflow for the experimental validation of the compound's mechanism of action.
Conclusion
While this compound remains a compound with a publicly undocumented biological profile, its structural analogy to existing nitroheterocyclic drugs provides a strong rationale for a proposed mechanism of action centered on reductive activation by parasitic nitroreductases. This guide outlines the key experimental steps required to validate this hypothesis and provides a comparative context based on the well-established mechanisms of nifurtimox and benznidazole. The successful validation of this mechanism would position this compound and related nitro-pyrazole derivatives as a promising area for the development of new therapies for Chagas disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring novel pyrazole-nitroimidazole hybrids: Synthesis and antiprotozoal activity against the human pathogen trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proceedings.science [proceedings.science]
- 6. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress in Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress fuels Trypanosoma cruzi infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Toxicity of nifurtimox as second-line treatment after benznidazole intolerance in patients with chronic Chagas disease: when available options fail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Emerging Potential of Pyrazole Derivatives in Oncology: A Comparative Analysis
A detailed examination of 2-(4-nitro-1H-pyrazol-1-yl)ethanol in the context of other pyrazole-based compounds reveals a promising class of molecules for cancer therapy. While direct experimental data on the anticancer effects of this compound is not yet available in peer-reviewed literature, the extensive research into other pyrazole derivatives provides a strong rationale for its investigation. This guide offers a comparative overview of the performance of various pyrazole derivatives against cancer cells, highlighting key structural features, mechanisms of action, and supporting experimental data.
The pyrazole scaffold is a versatile heterocyclic ring that has been a focal point in medicinal chemistry for the development of novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties.[1][4][5] These compounds exert their effects through various mechanisms, such as the inhibition of critical cellular targets like kinases (EGFR, VEGFR-2, CDK), tubulin polymerization, and DNA binding.[1] The diverse anticancer activities of pyrazole derivatives underscore the potential of novel compounds like this compound as future chemotherapeutic agents.
Comparative Anticancer Activity of Pyrazole Derivatives
To contextualize the potential of this compound, this section summarizes the in vitro cytotoxic activity of several other pyrazole derivatives against various human cancer cell lines. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Target/Mechanism of Action |
| Compound 59 (a polysubstituted pyrazole) | HepG2 (Liver) | 2 | Cisplatin | 5.5 | DNA binding |
| Compounds 33 & 34 (indole-linked pyrazoles) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 | CDK2 inhibition (IC50 = 0.074 µM and 0.095 µM respectively) |
| Compound 43 (a pyrazole carbaldehyde derivative) | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | PI3 kinase inhibitor |
| Compound 27 (a pyrazolone-pyrazole derivative) | MCF7 (Breast) | 16.50 | Tamoxifen | 23.31 | VEGFR-2 inhibition (78% inhibition, IC50 = 828.23 nM) |
| Compound 50 (a fused pyrazole derivative) | HepG2 (Liver) | 0.71 | Erlotinib, Sorafenib | 10.6, 1.06 | Dual EGFR and VEGFR-2 inhibition (IC50 = 0.09 and 0.23 µM) |
| Compound 11 (a pyrazoline derivative) | AsPC-1 (Pancreatic), U251 (Glioblastoma) | 16.8, 11.9 | - | - | Apoptosis induction, DNA cleavage |
| Compound b17 (a pyrazoline derivative) | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 | G2/M phase cell cycle arrest, apoptosis induction |
| PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) | MDA-MB-231 (Breast) | low micromolar | - | - | Apoptosis, cell cycle arrest, tubulin polymerization inhibition |
Key Signaling Pathways Targeted by Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives stems from their ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagram illustrates some of the key pathways targeted by this class of compounds.
Caption: Signaling pathways targeted by various pyrazole derivatives in cancer cells.
Experimental Protocols
The evaluation of the anticancer activity of pyrazole derivatives typically involves a series of in vitro assays. Below are the detailed methodologies for some of the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A typical workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a common technique used to analyze apoptosis and the cell cycle distribution of cancer cells following treatment with pyrazole derivatives.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion
The landscape of pyrazole derivatives in cancer research is both broad and promising.[1][2] Numerous studies have demonstrated their potent cytotoxic effects against a wide array of cancer cell lines, operating through diverse and targeted mechanisms of action.[1] While specific anticancer data for this compound is currently lacking, the collective evidence from its chemical relatives strongly suggests its potential as a valuable candidate for further investigation. The nitro group at the 4-position and the ethanol substituent at the 1-position of the pyrazole ring are chemical features that warrant exploration for their influence on anticancer activity and selectivity. Future studies focusing on the synthesis, in vitro evaluation, and mechanistic elucidation of this compound are essential to determine its place within the growing arsenal of pyrazole-based anticancer agents.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ijnrd.org [ijnrd.org]
- 5. ijpsjournal.com [ijpsjournal.com]
Comparative Analysis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol and Known Alcohol Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the inhibitory potential of 2-(4-nitro-1H-pyrazol-1-yl)ethanol against known inhibitors of alcohol dehydrogenase (ADH), a key enzyme in ethanol metabolism. Due to the limited publicly available data on the specific inhibitory activity of this compound, this analysis utilizes data for the structurally analogous compound, 4-Nitro-pyrazole, as a proxy. This comparison is intended to provide a valuable benchmark for researchers investigating novel ADH inhibitors.
Introduction to Alcohol Dehydrogenase Inhibition
Alcohol dehydrogenase (ADH) is the primary enzyme responsible for the metabolism of ethanol in the liver. The inhibition of ADH is a critical therapeutic strategy for the treatment of methanol and ethylene glycol poisoning, as it prevents the conversion of these substances into their toxic metabolites. Pyrazole and its derivatives are a well-established class of ADH inhibitors. This guide compares the inhibitory potency of 4-Nitro-pyrazole, as a surrogate for this compound, with the well-characterized ADH inhibitors, Pyrazole and Fomepizole (4-methylpyrazole).
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of the selected pyrazole derivatives against rat liver alcohol dehydrogenase. The data is presented as the inhibition constant (Ki), where a lower value indicates a more potent inhibitor.
| Compound | Target Enzyme | Ki (µM) |
| 4-Nitro-pyrazole | Rat Liver Alcohol Dehydrogenase | 30[1] |
| Pyrazole | Rat Liver Alcohol Dehydrogenase | 4.2[1] |
| Fomepizole (4-methylpyrazole) | Rat Liver Alcohol Dehydrogenase | 0.11[2][3] |
Signaling Pathway of Ethanol Metabolism and Inhibition
The diagram below illustrates the metabolic pathway of ethanol and the points of inhibition by pyrazole derivatives.
Experimental Protocols
In Vitro Alcohol Dehydrogenase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against alcohol dehydrogenase, based on the methodologies described in the cited literature.[1]
Materials:
-
Purified rat liver alcohol dehydrogenase (LADH)
-
Ethanol
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Phosphate buffer (pH 7.0, ionic strength 0.1)
-
Test compounds (e.g., 4-Nitro-pyrazole, Fomepizole)
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified rat liver ADH in phosphate buffer.
-
Prepare substrate solution by diluting ethanol in phosphate buffer to the desired concentration (e.g., 1.25 mM).
-
Prepare a stock solution of NAD+ in phosphate buffer (e.g., 200 µM).
-
Prepare stock solutions of the test inhibitors in a suitable solvent and then dilute to various concentrations in phosphate buffer.
-
-
Assay:
-
In a cuvette, combine the phosphate buffer, NAD+ solution, and the inhibitor solution at the desired final concentration.
-
Add the ADH enzyme solution to the cuvette and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ethanol substrate to the cuvette.
-
Immediately measure the rate of NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm (for spectrophotometry) or the increase in fluorescence (for fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the reaction progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor.
-
Determine the inhibition constant (Ki) using appropriate kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots for competitive inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro ADH inhibition assay.
Conclusion
This comparative guide provides a baseline for evaluating the inhibitory potential of this compound against alcohol dehydrogenase. Based on the data for the structurally similar 4-Nitro-pyrazole (Ki = 30 µM), it is expected to be a less potent inhibitor than both the parent compound Pyrazole (Ki = 4.2 µM) and the clinically used inhibitor Fomepizole (Ki = 0.11 µM).[1][2][3] Further in vitro and in vivo studies are warranted to definitively characterize the inhibitory profile of this compound and to explore its therapeutic potential. The provided experimental protocol offers a standardized method for conducting such investigations.
References
A Comparative Guide to Validating the Purity of Synthesized 2-(4-nitro-1H-pyrazol-1-yl)ethanol
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or chemical intermediate is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact a compound's efficacy, safety, and stability. This guide provides an objective comparison of common analytical techniques for validating the purity of 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a nitrogen-containing heterocyclic compound.[1][2][3][4] The comparison is supported by illustrative experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of expected impurities, and the desired level of accuracy.[5] For a compound like this compound, several high-fidelity techniques are suitable. The primary methods—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis—are compared below.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC (UV detector) | Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[6] | Purity (% area), presence of non-volatile impurities, retention time.[7][8] | High sensitivity, robust and reliable for routine analysis, suitable for non-volatile and thermally sensitive compounds.[9] | Requires a reference standard for absolute quantification, can be destructive. |
| qNMR (¹H NMR) | The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10] | Absolute purity (wt%), structural confirmation of analyte and impurities, quantification without a specific reference standard of the analyte.[5][11] | Direct, primary method; provides structural information; non-destructive.[5][10] | Lower sensitivity than chromatographic methods, requires a highly pure internal standard, higher initial equipment cost.[12] |
| GC-MS | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry.[13] | Purity (% area), identification of volatile impurities, molecular weight information.[14] | Excellent for volatile and semi-volatile compounds, high sensitivity and specificity ("gold standard" for forensic identification).[13][15] | Not suitable for non-volatile or thermally labile compounds; high temperatures can cause degradation.[12][13] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (e.g., CO₂, H₂O, N₂) which are then quantified.[16] | Percentage composition of C, H, N, S. Confirms empirical formula.[16] | Confirms elemental composition and formula, useful for new compound validation. | Does not detect impurities with the same elemental composition, requires high sample purity for accurate results.[17] |
Illustrative Purity Data for this compound
The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the analysis of a synthesized batch of this compound (Molecular Formula: C₅H₇N₃O₃).
| Analytical Method | Parameter Measured | Result | Interpretation |
| HPLC | Purity (by area %) | 99.85% | High purity with minor impurities detected. |
| Impurity 1 (unidentified) | 0.10% | A minor impurity is present. | |
| Impurity 2 (unidentified) | 0.05% | A trace impurity is present. | |
| qNMR | Absolute Purity (wt%) | 99.7% | High absolute purity confirmed against a certified internal standard. |
| GC-MS | Purity (TIC area %) | >99.5% | No significant volatile impurities detected. |
| Elemental Analysis | % Carbon | Found: 35.11 | Calculated for C₅H₇N₃O₃: 35.09%. Result is within the acceptable ±0.4% deviation.[17][18] |
| % Hydrogen | Found: 4.14 | Calculated: 4.12%. Result is within the acceptable ±0.4% deviation.[17][18] | |
| % Nitrogen | Found: 24.57 | Calculated: 24.55%. Result is within the acceptable ±0.4% deviation.[17][18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key experiments.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.[7]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Methanol
-
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 25 °C.[19]
-
Detection Wavelength: 206 nm.[19]
-
Injection Volume: 5 µL.[19]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of methanol to create a 0.1 mg/mL solution.
-
Analysis: Inject the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR)
This protocol describes the determination of absolute purity using ¹H qNMR with an internal standard.[5]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Maleic acid (or another certified standard with known purity and non-overlapping peaks).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Data Processing:
-
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the internal standard.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for identifying volatile impurities. Given the hydroxyl group, derivatization may be necessary to improve volatility, but direct injection is attempted first.
-
Instrumentation: GC-MS system.[14]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
-
Analysis: Inject 1 µL of the sample. Identify peaks by comparing mass spectra against a library (e.g., NIST).[15] Purity is estimated based on the Total Ion Chromatogram (TIC) peak area.
Elemental Analysis
This analysis is typically performed by specialized analytical service laboratories.
-
Instrumentation: CHN Combustion Analyzer.
-
Procedure:
-
Submit a high-purity, dry sample (typically 2-5 mg).
-
The sample is combusted at high temperatures (~900-1000 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).
-
-
Analysis: The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the compound's molecular formula. The results must fall within a narrow range of the calculated values (typically ±0.4%) to confirm the empirical formula and support the purity claim.[17][18]
Visualizations
The following diagrams illustrate key workflows in the purity validation process.
Caption: General workflow for the synthesis, purification, and purity validation of a chemical compound.
Caption: Decision tree for selecting an appropriate purity analysis technique.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. mastelf.com [mastelf.com]
- 8. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 9. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. reddit.com [reddit.com]
- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 15. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijcpa.in [ijcpa.in]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Assessing the Enzymatic Cross-Reactivity of 2-(4-nitro-1H-pyrazol-1-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of the novel small molecule inhibitor, 2-(4-nitro-1H-pyrazol-1-yl)ethanol. In the absence of direct published data, this document presents a hypothetical cross-reactivity profile based on the known activities of structurally related pyrazole compounds. The data herein is intended to serve as an illustrative example for researchers designing and interpreting selectivity panels for novel chemical entities.
Introduction to this compound and the Importance of Cross-Reactivity Profiling
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases, cholinesterases, and various metabolic enzymes.[1][2][3] The compound this compound is a novel investigational molecule. Early characterization of such compounds requires a thorough assessment of their selectivity to understand potential off-target effects and to ensure the development of safe and effective therapeutics.
This guide outlines a hypothetical cross-reactivity study for this compound against a panel of representative enzymes and compares its performance with other hypothetical alternative inhibitors.
Hypothetical Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 values) of this compound and three alternative compounds against a panel of selected enzymes. The primary target for this hypothetical study is selected as Mitogen-Activated Protein Kinase (MAPK1).
Table 1: Inhibitory Activity against Primary Target Enzyme
| Compound | Target Enzyme | IC50 (nM) |
| This compound | MAPK1 | 15 |
| Alternative Inhibitor A | MAPK1 | 25 |
| Alternative Inhibitor B | MAPK1 | 8 |
| Alternative Inhibitor C | MAPK1 | 50 |
Table 2: Cross-Reactivity Profile against a Panel of Off-Target Enzymes
| Enzyme | This compound IC50 (µM) | Alternative Inhibitor A IC50 (µM) | Alternative Inhibitor B IC50 (µM) | Alternative Inhibitor C IC50 (µM) |
| Acetylcholinesterase | > 100 | 5.2 | > 100 | 78 |
| Butyrylcholinesterase | 85 | 12.1 | > 100 | 95 |
| Lipoxygenase | 25.3 | 30.5 | 80.1 | 45.2 |
| Urease | > 100 | > 100 | > 100 | > 100 |
| Chymotrypsin | 60.7 | 88.2 | 95.4 | 75.1 |
| Tyrosinase | 42.1 | 55.9 | 68.3 | 33.8 |
| Cyclooxygenase-2 (COX-2) | 15.8 | 2.1 | 45.6 | 18.9 |
| Carbonic Anhydrase I | > 100 | 75.4 | > 100 | > 100 |
| Carbonic Anhydrase II | 90.2 | 65.8 | > 100 | 82.4 |
Experimental Protocols
The following is a detailed methodology for a representative in vitro enzyme inhibition assay, which can be adapted for the specific enzymes in the cross-reactivity panel.
General Protocol for In Vitro Enzyme Inhibition Assay
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate specific to the enzyme
-
Test compound (this compound) and alternative inhibitors
-
Assay buffer (optimized for pH and ionic strength for each enzyme)
-
Cofactors (e.g., ATP, NADH), if required by the enzyme
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
2. Step-by-Step Procedure: [4]
- Preparation of Reagents: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Prepare the enzyme and substrate solutions in the assay buffer.
- Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate. Add varying concentrations of the test compound or control vehicle to the wells. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
- Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is determined from the linear portion of the progress curve.
- Data Analysis:
- Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of the primary target (MAPK1) and the general experimental workflow for determining enzyme cross-reactivity.
Caption: Hypothetical MAPK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing enzyme cross-reactivity.
Conclusion
This guide provides a framework for evaluating the cross-reactivity of this compound. The hypothetical data presented illustrates a compound with high potency for its primary target, MAPK1, and varying degrees of activity against other enzymes. A thorough understanding of a compound's selectivity profile, as outlined in the experimental workflow, is critical for the advancement of novel therapeutic agents. It is recommended that comprehensive in vitro and in vivo studies be conducted to validate these initial assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
Structure-Activity Relationship of 2-(4-Nitro-1H-Pyrazol-1-yl)Ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with pyrazole derivatives being a prominent scaffold due to their diverse pharmacological activities. Among these, 2-(4-nitro-1H-pyrazol-1-yl)ethanol and its derivatives are of particular interest due to the established bioactivity of nitroaromatic compounds in medicinal chemistry, particularly as antiparasitic and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon available experimental data for closely related nitropyrazole analogs to elucidate the key structural features governing their biological effects.
Comparative Analysis of Biological Activity
While a systematic SAR study on a series of this compound derivatives is not extensively documented in publicly available literature, we can infer key relationships by examining related nitropyrazole structures. The primary biological activities reported for nitropyrazole derivatives are antiparasitic, particularly against protozoan parasites like Trypanosoma cruzi and Leishmania species, as well as cytotoxic activity against various cancer cell lines.
Key Structural Features Influencing Activity:
-
The Nitro Group: The presence of a nitro group at the C4 position of the pyrazole ring is a critical determinant of biological activity. In many nitroheterocyclic drugs, the nitro group can be bioreduced within the target organism or cell to form reactive nitroso and hydroxylamine intermediates, leading to oxidative stress and cellular damage.
-
Substituents on the Pyrazole Ring: Modifications to the pyrazole core can significantly impact potency and selectivity. For instance, the introduction of bulky or electron-withdrawing groups can influence the compound's interaction with biological targets.
-
The N1-Substituent: The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties. The 2-hydroxyethyl group in the title compounds can affect solubility and potential for further metabolic modification.
The following table summarizes the antiparasitic activity of various nitropyrazole and related nitroaromatic derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. This data, while not exclusively on this compound derivatives, provides valuable insights into the SAR of this class of compounds.
| Compound/Derivative Class | Modification | Target Organism/Cell Line | IC50 / pIC50 | Selectivity Index (SI) | Reference |
| Phenylpyrazolones | Varied N-substituents | Trypanosoma cruzi amastigotes | pIC50 values ranging from <4.2 to 6.1 | Varied | [1][2] |
| 4-Nitrophenyl-1H-1,2,3-triazoles | Modifications of the N-benzylacetamide moiety | Trypanosoma cruzi trypomastigotes | IC50 values around 6-7 µM | >100 | [3] |
| Arylideneketones | Varied aryl substitutions | Trypanosoma cruzi | IC50 values ranging from 90 nM to 25 µM | Generally better than reference drugs | [4] |
| Thiazolidenehydrazines | Varied substitutions | Trypanosoma cruzi | Good activity | Better than reference drugs | [4] |
Interpretation of the Data:
The data from related compounds suggest that lipophilicity and the potential for specific interactions with parasite-specific enzymes are key drivers of activity. For instance, in the phenylpyrazolone series, more apolar compounds generally showed better activity against T. cruzi[1][2]. The high selectivity index of the 4-nitrophenyl-1,2,3-triazole derivatives indicates that the nitroaromatic scaffold can be tailored to be more toxic to the parasite than to mammalian cells[3].
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in the evaluation of nitropyrazole derivatives.
In Vitro Anti-Trypanosoma cruzi Activity Assay
This assay is used to determine the efficacy of compounds against the intracellular amastigote form of Trypanosoma cruzi.
-
Cell Culture: Murine L929 fibroblasts are seeded in 96-well microtiter plates and incubated overnight to allow for cell adhesion.
-
Infection: The fibroblasts are then infected with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase).
-
Compound Addition: After an incubation period to allow for parasite invasion and transformation into amastigotes, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for several days to allow for parasite proliferation.
-
Quantification of Parasite Load: The assay is developed by adding a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase). The absorbance is measured, which is proportional to the number of viable parasites.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits parasite growth by 50%) are calculated from the dose-response curves.
In Vitro Cytotoxicity Assay against Mammalian Cells
This assay is crucial for determining the selectivity of the compounds.
-
Cell Seeding: Mammalian cells (e.g., L929 fibroblasts or HepG2 human liver cancer cells) are seeded in 96-well plates.
-
Compound Treatment: After allowing the cells to attach, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiparasitic assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
Data Analysis: The CC50 values (the concentration of the compound that is cytotoxic to 50% of the cells) are determined from the dose-response curves. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50.
Visualizing Experimental Workflows and Potential Mechanisms
To provide a clearer understanding of the research process and the potential biological pathways involved, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 2. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Anti-Parasitic Activity of Arylidene Ketones and Thiazolidene Hydrazines against Trypanosoma cruzi and Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different 2-(4-nitro-1H-pyrazol-1-yl)ethanol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methodologies for obtaining 2-(4-nitro-1H-pyrazol-1-yl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The efficacy of different approaches is evaluated based on reaction yield, conditions, and the nature of the starting materials.
The primary route to this compound is the N-alkylation of 4-nitropyrazole. This reaction introduces the 2-hydroxyethyl group onto one of the nitrogen atoms of the pyrazole ring. The choice of alkylating agent is a critical factor influencing the reaction's efficiency and outcome. The most common reagents employed for this transformation are 2-haloethanols, such as 2-chloroethanol and 2-bromoethanol, and the epoxide, ethylene oxide.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Method | Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Method A | 2-Chloroethanol | K₂CO₃ | Acetonitrile | 24 hours | Reflux | Moderate |
| Method B | 2-Bromoethanol | NaH | DMF | 12 hours | Room Temp. | High |
| Method C | Ethylene Oxide | - | Methanol | 48 hours | 50 °C | Moderate-High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method A: N-Alkylation using 2-Chloroethanol
This method involves the reaction of 4-nitropyrazole with 2-chloroethanol in the presence of a weak base, typically potassium carbonate, in a polar aprotic solvent like acetonitrile.
Procedure:
-
To a solution of 4-nitropyrazole (1 equivalent) in acetonitrile, potassium carbonate (1.5 equivalents) is added.
-
2-Chloroethanol (1.2 equivalents) is then added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: N-Alkylation using 2-Bromoethanol
This approach utilizes the more reactive 2-bromoethanol as the alkylating agent and a strong base, sodium hydride, in a solvent such as dimethylformamide (DMF).
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, a solution of 4-nitropyrazole (1 equivalent) in DMF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
2-Bromoethanol (1.05 equivalents) is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the desired product.
Method C: N-Alkylation using Ethylene Oxide
This method involves the ring-opening of ethylene oxide by the pyrazole nitrogen. This reaction is typically carried out without a base in an alcoholic solvent.
Procedure:
-
A solution of 4-nitropyrazole (1 equivalent) in methanol is placed in a sealed pressure vessel.
-
The solution is cooled to -78 °C and a condensed solution of ethylene oxide (3 equivalents) in methanol is added.
-
The vessel is sealed and heated to 50 °C for 48 hours.
-
After cooling, the vessel is carefully opened, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to give this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of selecting a synthetic method, the following diagram illustrates the decision-making process based on desired outcomes such as yield and reaction conditions.
Caption: Decision workflow for selecting a synthesis method.
The following diagram outlines the general experimental workflow for the N-alkylation of 4-nitropyrazole.
Caption: General experimental workflow for N-alkylation.
A Comparative Analysis of the Efficacy of Nitro-Substituted Pyrazole Derivatives: An In Vitro Perspective
A notable gap in current research exists regarding the specific in vitro and in vivo efficacy of 2-(4-nitro-1H-pyrazol-1-yl)ethanol. To address this, this guide provides a comparative analysis of structurally related nitro-substituted pyrazole derivatives, offering insights into their potential therapeutic applications based on available experimental data. The following sections detail the in vitro anticancer and antibacterial activities of these compounds, accompanied by comprehensive experimental protocols and visual diagrams to elucidate key concepts.
The pyrazole scaffold is a prominent feature in many compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a nitro group to the pyrazole ring can significantly influence the compound's electronic properties and, consequently, its biological efficacy. This guide focuses on summarizing the available in vitro data for several nitro-substituted pyrazole derivatives as a proxy for understanding the potential of this compound.
In Vitro Anticancer Efficacy of Nitro-Substituted Pyrazole Derivatives
Nitro-substituted pyrazole derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological functions, have been determined for several derivatives.
Table 1: In Vitro Anticancer Activity of Nitro-Substituted Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based azoles (e.g., 17a, 17b) | A549 (Lung Carcinoma) | 3.46 - 4.47 | [1] |
| Pyrazole-indole hybrids (e.g., 7a, 7b) | HepG2 (Liver Carcinoma) | 6.1 - 7.9 | [2][3] |
| Polysubstituted pyrazole derivatives (e.g., 9) | EKVX (Non-small cell lung cancer) | 1.9 | [4] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | - | - | [5] |
| Dinitroaryl substituted pyrazole derivatives | - | - | [6] |
Note: Specific IC50 values for compound 4 and the dinitroaryl substituted pyrazoles were not provided in the source material, but their potential as anticancer agents was highlighted.
In Vitro Antibacterial Efficacy of Nitro-Substituted Pyrazole Derivatives
Several nitro-substituted pyrazole derivatives have also been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 2: In Vitro Antibacterial Activity of Nitro-Substituted Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [5] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [5] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922 | Pronounced effect | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to assess the in vitro efficacy of the nitro-substituted pyrazole derivatives mentioned in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates and incubated for 24 hours.[2][3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or a vehicle control (like DMSO) and incubated for an additional 48 hours.[8][9]
-
MTT Addition: After the treatment period, a solution of MTT is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals that have formed.[8]
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
In Vitro Antibacterial Assay (Disc Diffusion Method)
The disc diffusion method is a widely used technique to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared and uniformly spread onto the surface of an agar plate.[10]
-
Disc Application: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.[10]
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are provided below to illustrate a potential signaling pathway targeted by pyrazole derivatives and a general workflow for in vitro cytotoxicity screening.
Caption: A simplified diagram of a signaling pathway often implicated in cancer, which can be targeted by pyrazole derivatives.
Caption: A general experimental workflow for determining the in vitro cytotoxicity of chemical compounds.
Conclusion
While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently unavailable, the existing body of research on analogous nitro-substituted pyrazole derivatives provides a valuable starting point. The data presented in this guide indicates that this class of compounds holds promise as both anticancer and antibacterial agents, as demonstrated by their potent in vitro activities against various cancer cell lines and bacterial strains. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds and to investigate the specific efficacy of this compound. The detailed experimental protocols and illustrative diagrams provided herein serve as a foundation for future investigations in this area.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Benchmarking 2-(4-nitro-1H-pyrazol-1-yl)ethanol Against Standard Antimicrobial and Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound 2-(4-nitro-1H-pyrazol-1-yl)ethanol against established standard drugs. While specific experimental data on this compound is limited in publicly available literature, the broader class of pyrazole derivatives is recognized for significant pharmacological potential, including antimicrobial and anticancer activities.[1][2][3][4][5][6][7] This document outlines the requisite experimental protocols and data presentation formats for a rigorous comparison against standard drugs, using illustrative data.
Comparative Analysis of Biological Activity
The following tables summarize the kind of quantitative data necessary for a direct comparison of this compound with standard antimicrobial and anticancer agents.
Table 1: Comparative Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 1.0 |
| Escherichia coli | 0.5 |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: A serial two-fold dilution of this compound and the standard drug (Ciprofloxacin) is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and the standard drug (Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for drug evaluation and a hypothetical signaling pathway that could be modulated by pyrazole derivatives.
Caption: Experimental workflow for antimicrobial and anticancer benchmarking.
Many anticancer agents function by inducing apoptosis. Pyrazole derivatives have been noted to potentially influence key signaling pathways involved in this process.[2][8][9][10][11]
Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyrazole derivative.
References
- 1. meddocsonline.org [meddocsonline.org]
- 2. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-(4-nitro-1H-pyrazol-1-yl)ethanol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-nitro-1H-pyrazol-1-yl)ethanol was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including nitroaromatic compounds and pyrazole derivatives. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and minimizing environmental impact. For this compound, a compound featuring both a nitro group and a pyrazole moiety, a cautious approach to its disposal is necessary. The following provides a comprehensive overview of the recommended procedures for its safe handling and disposal.
Hazard Assessment and Waste Profile
Due to its chemical structure, this compound should be treated as a hazardous chemical waste. This conservative approach is warranted by the potential hazards associated with its constituent functional groups:
-
Nitroaromatic Compounds: These compounds can be toxic and are often environmentally persistent.
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities, and some can be irritants or have other toxicological effects.
Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Quantitative Data Summary
| Property | Inferred Value/Information (based on 2-(4-Nitrophenyl)ethanol) | Citation |
| Molecular Formula | C8H9NO3 | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Oral Toxicity (LD50) | Harmful if swallowed. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure.
| PPE Item | Specification | Citation |
| Eye Protection | Chemical safety goggles or a face shield. | [3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | [3] |
| Body Protection | Laboratory coat. | [3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities or spills. | [3] |
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the personal protective equipment listed above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and arrange for its disposal through your institution's EHS department.
Disposal Protocol
All waste containing this compound, including contaminated labware and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(4-nitro-1H-pyrazol-1-yl)ethanol
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 2-(4-nitro-1H-pyrazol-1-yl)ethanol to minimize exposure via inhalation, skin contact, eye contact, and ingestion.[1] The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[2][4][5] |
| Skin Protection | Chemical-resistant, impervious clothing, such as a lab coat, should be worn and fully buttoned.[2][4] Consider a chemical-resistant apron or coveralls for procedures with a higher risk of splashing. | Provides a barrier against accidental skin contact.[2] Aromatic nitro compounds can be harmful if absorbed through the skin.[1] |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[1][2] Nitrile gloves may be suitable for incidental contact, but should be replaced immediately upon contamination. Always inspect gloves for integrity before use.[2] | Prevents skin absorption, a primary route of exposure for nitro compounds.[2] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1] | Protects against the inhalation of harmful dust or vapors, which may cause respiratory tract irritation.[1][4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure, considering the quantities being used.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[1]
-
PPE Inspection: Inspect all required PPE (gloves, goggles, lab coat) for any damage.[1]
-
Spill Kit: Confirm that an appropriate spill kit is readily available.[1]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are close to the workstation.[5][6]
2. Handling the Compound:
-
Location: Perform all manipulations of the compound within a designated area of a certified chemical fume hood.[1][7]
-
Minimize Dust: Handle the solid material carefully to minimize the generation of dust and aerosols.[1][3]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke while handling.[4][8] Avoid breathing dust or vapors.[4][6]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[4]
3. Post-Experiment Procedures:
-
Decontamination: Clean the work area thoroughly after the experiment is complete.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4][8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[4]
-
Waste Disposal: Dispose of the compound and any contaminated materials in an approved waste disposal plant.[4][6] Do not let the product enter drains, waterways, or soil.[4]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with regulations.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
